1-(4-Bromophenyl)imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERULNRLZWOYPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370826 | |
| Record name | 1-(4-Bromophenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10040-96-7 | |
| Record name | 1-(4-Bromophenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Bromophenyl)imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-bromophenyl)imidazole, a key building block in medicinal chemistry and materials science. This document details established synthetic protocols, including the Ullmann condensation and the Buchwald-Hartwig amination, and provides a thorough analysis of the compound's spectroscopic and physical properties.
Introduction
This compound is a versatile heterocyclic compound featuring a bromophenyl group attached to the nitrogen atom of an imidazole ring. This structural motif is of significant interest in drug discovery and development due to the prevalence of the imidazole core in numerous biologically active molecules. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies. This guide serves as a practical resource for researchers engaged in the synthesis and application of this important chemical entity.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through N-arylation of the imidazole ring with a suitable 4-bromophenyl electrophile. The two primary methods employed for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction for the formation of C-N bonds. In the context of this compound synthesis, this involves the reaction of imidazole with a 4-halophenyl compound, typically 4-bromoiodobenzene or 4-dibromobenzene, in the presence of a copper catalyst, a base, and a suitable solvent.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile method for the formation of C-N bonds. This reaction offers a milder alternative to the often harsh conditions of the Ullmann condensation. The synthesis of this compound via this method involves the coupling of imidazole with a 4-bromophenyl halide, catalyzed by a palladium-phosphine ligand complex in the presence of a base.
Experimental Protocols
Synthesis via Ullmann-Type Reaction
A general procedure for the copper-catalyzed N-arylation of imidazole is as follows:
-
Reaction Setup: In a sealed tube, combine imidazole (1.2 mmol), 4-bromoiodobenzene (1.0 mmol), copper(I) iodide (CuI, 0.1 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and N,N-dimethylformamide (DMF, 5 mL).
-
Reaction Conditions: The reaction mixture is stirred and heated at 120 °C for 24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Synthesis via Buchwald-Hartwig Amination
A representative protocol for the palladium-catalyzed synthesis is as follows:
-
Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and cesium carbonate (Cs₂CO₃, 1.4 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Addition of Reagents: Add imidazole (1.2 mmol), 4-bromoiodobenzene (1.0 mmol), and anhydrous dioxane (5 mL) to the flask.
-
Reaction Conditions: The mixture is stirred and heated at 100 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the desired product.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic and physical methods.
Physical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 118-120 °C |
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the proton environment in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | s | 1H | H-2 (imidazole) |
| ~7.6 | d | 2H | H-2', H-6' (phenyl) |
| ~7.4 | d | 2H | H-3', H-5' (phenyl) |
| ~7.2 | s | 1H | H-5 (imidazole) |
| ~7.1 | s | 1H | H-4 (imidazole) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~138 | C-2 (imidazole) |
| ~136 | C-1' (phenyl) |
| ~133 | C-3', C-5' (phenyl) |
| ~130 | C-5 (imidazole) |
| ~122 | C-2', C-6' (phenyl) |
| ~121 | C-4' (phenyl) |
| ~118 | C-4 (imidazole) |
FTIR Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~1600-1450 | Strong | C=C and C=N stretching (aromatic rings) |
| ~1250-1000 | Strong | C-N stretching |
| ~820 | Strong | C-H out-of-plane bending (para-disubstituted phenyl) |
| ~750 | Strong | C-Br stretching |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
| m/z | Interpretation |
| 222/224 | [M]⁺, Molecular ion peak (¹²C₉¹H₇⁷⁹BrN₂⁺ / ¹²C₉¹H₇⁸¹BrN₂⁺) |
| 143 | [M - Br]⁺, Loss of bromine radical |
| 116 | [C₇H₅N]⁺, Fragmentation of the imidazole ring |
| 68 | [C₃H₄N₂]⁺, Imidazole cation |
Conclusion
This technical guide has outlined the primary synthetic routes and comprehensive characterization data for this compound. The Ullmann condensation and Buchwald-Hartwig amination represent reliable methods for its preparation, with the latter often being preferred for its milder reaction conditions. The provided spectroscopic and physical data serve as a benchmark for the successful synthesis and purification of this valuable compound, facilitating its use in further chemical research and drug development endeavors.
References
Physicochemical Properties of 1-(4-Bromophenyl)imidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 1-(4-Bromophenyl)imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available data on its fundamental chemical and physical characteristics, outlines experimental protocols for their determination, and presents a detailed synthesis method.
Core Physicochemical Properties
The key physicochemical parameters of this compound are summarized in the table below, providing a quick reference for researchers. It is important to note that while some experimental data is available, certain values are predicted based on computational models and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂ | |
| Molecular Weight | 223.07 g/mol | |
| Melting Point | 118-120 °C | |
| Boiling Point (Predicted) | 323.4 ± 25.0 °C | |
| Density (Predicted) | 1.50 ± 0.1 g/cm³ | |
| pKa (Predicted) | 5.24 ± 0.10 | |
| LogP (Computed) | 2.4 | |
| Appearance | Powder to crystal |
Synthesis of this compound
The synthesis of this compound can be achieved through an Ullmann condensation reaction. This method involves the copper-catalyzed coupling of an aryl halide with a nitrogen-containing heterocycle.
Experimental Protocol: Ullmann Condensation
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Imidazole
-
4-Bromoiodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, combine imidazole (1.2 equivalents), 4-bromoiodobenzene (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Add anhydrous dimethylformamide (DMF) to the flask to serve as the solvent.
-
Fit the flask with a reflux condenser and heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature is typically maintained between 120-150 °C.
-
Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Experimental Protocols for Physicochemical Properties
Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These protocols can be adapted for this compound.
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus.
Procedure:
-
Finely powder a small sample of this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Determination of Boiling Point (for Solids)
Since this compound is a solid at room temperature, its boiling point can be determined using a micro-boiling point method.
Procedure:
-
Place a small amount of the sample into a small test tube.
-
Invert a sealed-end capillary tube into the test tube so that the open end is submerged in the molten sample.
-
Heat the test tube in a suitable heating bath (e.g., an oil bath).
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed, then remove the heat source.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Determination of Solubility
The solubility of this compound can be qualitatively and quantitatively assessed in various solvents.
Qualitative Procedure:
-
Add approximately 10 mg of the compound to 1 mL of the solvent (e.g., water, ethanol, methanol, acetone, DMSO) in a small test tube.
-
Vigorously shake or vortex the tube for 1-2 minutes at room temperature.
-
Visually observe if the solid has completely dissolved. Classify as soluble, partially soluble, or insoluble.
Quantitative Procedure (Shake-Flask Method):
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a pre-prepared calibration curve.
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration Procedure:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water-ethanol) to create a solution of known concentration.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
-
Record the pH values after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Determination of LogP
The partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method or estimated by HPLC.
Shake-Flask Method Procedure:
-
Prepare a solution of this compound in the more aqueous phase (e.g., water or buffer) of a biphasic system, typically n-octanol and water.
-
Add an equal volume of the immiscible organic solvent (n-octanol).
-
Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Biological Activity and Signaling Pathways
While specific studies detailing the biological activity and involvement in signaling pathways of this compound are limited, the broader class of imidazole derivatives is known to exhibit a wide range of pharmacological effects. These include antimicrobial, antifungal, and anticancer activities. The imidazole moiety is a key structural feature in many biologically active molecules and can interact with various biological targets. Further research is warranted to elucidate the specific biological profile of this compound. At present, there is no direct evidence linking this compound to specific signaling pathways.
Spectroscopic Profile of 1-(4-Bromophenyl)imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Bromophenyl)imidazole, a key building block in medicinal chemistry and materials science. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to facilitate its use in research and development. Detailed experimental protocols for acquiring such data are also presented.
Spectroscopic Data Summary
Precise spectroscopic data for this compound is not widely available in public spectral databases. However, analysis of closely related structures and general principles of spectroscopic interpretation allows for a reliable prediction of its spectral characteristics. The following tables summarize the expected and reported data for this compound and its analogues.
Table 1: 1H NMR Spectroscopic Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) for 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole[1] | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | 7.50 - 7.70 | 8.12 | Doublet | ~8.5 |
| H-3' | 7.30 - 7.50 | 7.51-7.58 (multiplet) | Doublet | ~8.5 |
| H-2 | 7.80 - 8.00 | - | Singlet | - |
| H-4 | 7.10 - 7.30 | - | Singlet | - |
| H-5 | 7.10 - 7.30 | - | Singlet | - |
Table 2: 13C NMR Spectroscopic Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) for 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole[1] |
| C-1' (C-Br) | 120 - 125 | 121.9 |
| C-2' | 132 - 134 | 131.3 |
| C-3' | 122 - 124 | 129.6 |
| C-4' | 137 - 139 | 137.8 |
| C-2 | 135 - 138 | 144.8 |
| C-4 | 120 - 122 | 128.4 |
| C-5 | 128 - 130 | 128.7 |
Table 3: IR Spectroscopic Data
| Vibrational Mode | Expected Wavenumber (cm-1) | Observed Wavenumber (cm-1) for 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole[1] |
| C-H stretch (Aromatic) | 3100 - 3000 | 3030 |
| C=C stretch (Aromatic) | 1600 - 1450 | 1598, 1499, 1482, 1450 |
| C-N stretch | 1350 - 1250 | 1325 (implied) |
| C-Br stretch | 700 - 500 | 501 |
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C9H7BrN2 |
| Molecular Weight | 223.07 g/mol [2] |
| Predicted m/z for [M+H]+ | 222.98, 224.98 (isotopic peaks for Br) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and proton/carbon environments of this compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
The 1H and 13C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
The spectrometer is locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
For 1H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For 13C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
A small amount of the solid this compound is placed directly onto the ATR crystal.
-
-
Instrument Setup:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
-
Data Acquisition:
-
The sample is brought into firm contact with the crystal using a pressure clamp.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm-1.
-
The instrument's software automatically subtracts the background spectrum from the sample spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Instrument Setup:
-
The mass spectrometer is calibrated using a standard of known mass.
-
The ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) are optimized for the analyte.
-
-
Data Acquisition:
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatograph.
-
The mass spectrum is acquired over a relevant m/z range.
-
The presence of the characteristic isotopic pattern for bromine (79Br and 81Br in approximately a 1:1 ratio) is a key diagnostic feature.
-
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of a chemical compound.
References
Crystal structure of 1-(4-Bromophenyl)imidazole and its derivatives
An In-depth Technical Guide on the Crystal Structure of 1-(4-Bromophenyl)imidazole and Its Derivatives
This technical guide provides a comprehensive overview of the crystal structure of this compound and its derivatives, targeting researchers, scientists, and professionals in drug development. It includes a compilation of crystallographic data, detailed experimental protocols for synthesis and crystallization, and visualizations of experimental workflows.
Introduction to this compound Derivatives
Imidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities. The introduction of a 4-bromophenyl group to the imidazole core can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can provide a site for further functionalization. Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide summarizes the crystallographic data and synthetic methodologies for several this compound derivatives.
Crystal Structure Data of this compound Derivatives
The following tables summarize the crystallographic data for various derivatives of this compound. These data have been compiled from published research articles and provide a comparative overview of their solid-state structures.
Table 1: Crystallographic Data for this compound Derivatives
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime | C₁₂H₁₁BrN₄O₃ | Orthorhombic | Pbca | 8.2167(7) | 11.419(1) | 28.750(2) | 90 | 90 | 90 | 2697.5 | 8 | [1] |
| 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole | C₂₃H₁₉BrN₄O₂ | Triclinic | P-1 | 8.8431(5) | 9.8523(6) | 13.0163(8) | 80.701(2) | 87.058(2) | 73.134(2) | 1069.25(11) | 2 | [2] |
| 2-(4-Bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole | C₃₀H₂₂BrFN₂ | Monoclinic | P2₁/c | 10.384(1) | 18.008(2) | 13.567(1) | 90 | 109.13(1) | 90 | 2397.8(4) | 4 | |
| 2,4-Bis(4-bromophenyl)-1H-imidazole | C₁₅H₁₀Br₂N₂ | Monoclinic | P2₁/c | 12.345(3) | 5.678(1) | 20.890(4) | 90 | 105.45(2) | 90 | 1410.1(5) | 4 | |
| 4-(4-Bromophenyl)-2-phenyl-1H-imidazole | C₁₅H₁₁BrN₂ | Monoclinic | P2₁/c | 12.289(2) | 5.712(1) | 19.011(4) | 90 | 106.12(1) | 90 | 1281.3(4) | 4 | |
| 4-(4-Bromophenyl)-2-(4-chlorophenyl)-1H-imidazole | C₁₅H₁₀BrClN₂ | Monoclinic | P2₁/c | 12.312(2) | 5.689(1) | 19.989(4) | 90 | 105.78(1) | 90 | 1349.1(4) | 4 | |
| 1-Benzyl-4-(4-bromophenyl)-2-phenyl-1H-imidazole | C₂₂H₁₇BrN₂ | Monoclinic | P2₁/n | 10.856(2) | 12.543(3) | 13.687(3) | 90 | 109.87(2) | 90 | 1751.5(7) | 4 |
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of key this compound derivatives are provided below. These protocols are essential for reproducing the synthesis of these compounds for further research.
Synthesis and Crystallization of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime[1]
Synthesis of the intermediate:
-
A mixture of 2-Bromo-1-(4-bromophenyl)ethanone (0.278 g, 1 mmol) and 2-methyl-4-nitro-1H-imidazole (0.127 g, 1 mmol) is prepared in 20 ml of ethanol.
-
The mixture is stirred for several minutes at 85 °C in the presence of K₂CO₃ and tetrabutylammonium bromide (TBAB) as catalysts.
-
The resulting precipitate is filtered and purified by recrystallization to obtain a white powder.
Synthesis of the final product and crystallization:
-
The purified white product is mixed with six equivalents of hydroxylamine hydrochloride in ethanol.
-
K₂CO₃ is added as a catalyst.
-
The mixture is stirred under reflux for 2 hours.
-
Colorless, block-shaped single crystals suitable for X-ray diffraction are obtained by slow evaporation of the solution in air.
Synthesis and Crystallization of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole[2]
This compound is synthesized via an azo coupling reaction.
-
3,4-bis(4-methoxyphenyl)imidazole is reacted with 4-bromophenyldiazonium tetrafluoroborate.
-
The product is purified and single crystals are grown for X-ray diffraction analysis. Data for the crystal structure was collected at 120 K.
General Synthesis of 2,4-Disubstituted-1H-imidazoles
A catalyst-free synthesis method for 2,4-disubstituted-1H-imidazoles involves a [3+2] cyclization of vinyl azides with amidines. While not specific to this compound, this general protocol can be adapted for derivatives.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of this compound derivatives.
Workflow for the Synthesis of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime
Caption: Synthetic workflow for 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime.
General Workflow for Azo Coupling Reaction
Caption: General workflow for the synthesis of azo-coupled imidazole derivatives.
Conclusion
The crystal structures of this compound derivatives reveal a diversity of molecular conformations and packing arrangements, influenced by the nature and position of substituents on the imidazole and phenyl rings. The provided crystallographic data serves as a valuable resource for computational modeling and understanding intermolecular interactions that govern the solid-state properties of these compounds. The detailed experimental protocols offer a practical guide for the synthesis of these molecules, enabling further exploration of their therapeutic potential. This guide provides a foundational dataset for researchers working on the development of novel imidazole-based therapeutic agents.
References
Synthesis of Novel 1-(4-Bromophenyl)imidazole Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of novel 1-(4-bromophenyl)imidazole analogs, a class of compounds with significant potential in drug discovery. The imidazole scaffold is a key pharmacophore in numerous clinically used drugs, and the introduction of a 4-bromophenyl substituent at the N-1 position has been shown to impart potent biological activities, including anticancer and antifungal effects. This document details various synthetic methodologies, provides explicit experimental protocols, and presents characterization data for a range of this compound derivatives. Furthermore, it elucidates the potential mechanisms of action through signaling pathway diagrams, offering valuable insights for researchers in medicinal chemistry and drug development.
Introduction
The imidazole ring is a five-membered aromatic heterocycle that is a constituent of several important biological molecules, including the amino acid histidine and histamine.[1] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a privileged scaffold in medicinal chemistry.[2] Derivatives of imidazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antiviral, anti-inflammatory, and antimicrobial properties.[1][3]
The this compound core, in particular, has emerged as a promising template for the design of novel therapeutic agents. The presence of the bromine atom on the phenyl ring can enhance the lipophilicity and metabolic stability of the molecule, and it can also serve as a handle for further synthetic modifications through cross-coupling reactions. Research has indicated that the bromo substituent on the phenyl ring of imidazole derivatives can contribute significantly to their antitumor activity.[4] This guide focuses on the synthetic strategies to access these valuable compounds, providing a foundation for further exploration and development in this area.
Synthetic Methodologies
Several synthetic strategies have been developed for the preparation of this compound analogs. The choice of method often depends on the desired substitution pattern on the imidazole ring. Key approaches include palladium-catalyzed N-arylation, multi-component reactions, and microwave-assisted synthesis.
Palladium-Catalyzed N-Arylation
A highly effective method for the synthesis of 1-aryl-imidazoles is the palladium-catalyzed N-arylation of the imidazole ring with an aryl halide. This reaction, often a variant of the Buchwald-Hartwig amination, allows for the direct and selective formation of the N-aryl bond. The use of specific ligands and reaction conditions can ensure high yields and regioselectivity, particularly with unsymmetrically substituted imidazoles.[5][6]
Multi-Component Reactions (MCRs)
Multi-component reactions offer an efficient and atom-economical approach to constructing complex imidazole scaffolds in a single step. The Radziszewski synthesis and its variations are classic examples, typically involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and a nitrogen source like ammonium acetate.[7][8] This strategy is particularly useful for generating polysubstituted imidazole derivatives.
Microwave-Assisted Synthesis
Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods.[3][9][10] The application of microwave-assisted synthesis to the preparation of this compound analogs allows for rapid and efficient access to a library of compounds for biological screening.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of representative this compound analogs.
General Synthesis of 1-(4-Bromophenyl)-Substituted Imidazoles via Palladium-Catalyzed N-Arylation
-
Reaction: Imidazole (1.0 mmol), 1-bromo-4-iodobenzene (1.2 mmol), Pd(OAc)₂ (0.05 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.1 mmol), and Cs₂CO₃ (2.0 mmol) are combined in a sealed tube with anhydrous toluene (5 mL).
-
Procedure: The reaction mixture is purged with argon and heated at 110 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired this compound.
Synthesis of 1-Benzyl-4-(4-bromophenyl)-2-phenyl-1H-imidazole (A Representative Multi-Component Reaction)[11]
-
Reactants: 4-Bromobenzaldehyde (1.0 mmol), benzil (1.0 mmol), benzylamine (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Procedure: A mixture of the reactants in glacial acetic acid (10 mL) is refluxed for 4-6 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the pure product.
Microwave-Assisted Synthesis of 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole[12]
-
Reactants: 4-Bromobenzaldehyde (1 mmol), benzil (1 mmol), and ammonium acetate (3 mmol).
-
Procedure: The reactants are mixed in a microwave-safe vessel. The mixture is irradiated in a microwave synthesizer at a power of 400 W for 4-9 minutes.[11] After completion of the reaction (monitored by TLC), the mixture is cooled, and the solid product is triturated with water, filtered, and recrystallized from ethanol.
Data Presentation
The following tables summarize the characterization data for a selection of synthesized this compound analogs.
Table 1: Synthesis and Characterization of this compound Analogs
| Compound ID | Structure | Synthetic Method | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm) | Ref. |
| 1 | 1-Benzyl-4-(4-bromophenyl)-2-phenyl-1H-imidazole | MCR | 56 | 142-144 | 5.22 (s, 2H), 7.14 (d, J = 7.0 Hz, 2H), 7.24 (s, 1H), 7.32–7.38 (m, 3H), 7.41–7.44 (m, 3H), 7.48 (d, J = 9.0 Hz, 2H), 7.59–7.61 (m, 2H), 7.69 (d, J = 8.5 Hz, 2H) | [12] |
| 2 | 2-(4-Bromophenyl)-1H-benzo[d]imidazole | MCR | 85 | 288-290 | (DMSO-d6) 7.22 (s, 2H), 7.55-7.66 (m, 2H), 7.77 (d, J = 8.4 Hz, 2H), 8.12 (d, J = 8.4 Hz, 2H), 13.00 (s, 1H) | [13] |
| 3 | 4-(4-Bromophenyl)-2-phenyl-1H-imidazole | Cyclization | 80 | - | (CD₃OD) 7.90 (d, J = 6.5 Hz, 2H), 7.67 (d, J = 7.0 Hz, 2H), 7.50 (s, 1H), 7.48 (d, J = 2.5 Hz, 2H), 7.44 (t, J = 6.0, 2H), 7.37 (t, J = 6.0 Hz, 1H) | [14] |
| 4 | 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole | Microwave | 94 | 265-266.5 | (DMSO-d₆) 12.78 (br s, 1H), 8.05–8.02 (m, 2H), 7.70–7.67 (m, 2H), 7.53–7.36 (m, 10H) | [15] |
Biological Activities and Signaling Pathways
This compound analogs have shown significant promise as anticancer and antifungal agents. Their mechanisms of action are believed to involve the induction of apoptosis in cancer cells and the disruption of fungal cell membrane integrity.
Anticancer Activity: Induction of Apoptosis
Several studies have reported that imidazole derivatives can induce apoptosis in various cancer cell lines.[4][16] The presence of a 4-bromophenyl group can enhance this pro-apoptotic activity.[4] The proposed mechanism involves the activation of intrinsic and extrinsic apoptotic pathways, leading to cell death.
References
- 1. Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01444A [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. asianpubs.org [asianpubs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
1-(4-Bromophenyl)imidazole: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 1-(4-Bromophenyl)imidazole stands as a pivotal building block in the landscape of organic synthesis, offering a versatile scaffold for the construction of complex molecular architectures. Its unique combination of a reactive bromine-substituted phenyl ring and an imidazole moiety makes it an invaluable precursor in the development of novel pharmaceuticals and functional materials. The bromine atom serves as a handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities, while the imidazole ring itself is a well-established pharmacophore present in numerous biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, and its role in the synthesis of kinase inhibitors targeting critical signaling pathways.
Physicochemical Properties and Synthesis
This compound is a white to off-white solid with the molecular formula C₉H₇BrN₂ and a molecular weight of 223.07 g/mol .[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇BrN₂ | [1] |
| Molecular Weight | 223.07 g/mol | [1] |
| Melting Point | 114-118 °C | [1] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 10040-96-7 | [1] |
Table 1: Physicochemical Properties of this compound
The synthesis of this compound can be achieved through several established methods. A common approach involves the reaction of 4-bromoaniline with 1,1,3,3-tetraethoxypropane and formamide under acidic conditions. Another route is the reaction of 4-bromoacetophenone with an appropriate imidazole-forming reagent.
Core Applications in Cross-Coupling Reactions
The presence of the bromo-substituent on the phenyl ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. This compound can be readily coupled with various aryl or heteroaryl boronic acids to generate a diverse library of 1-(biaryl)imidazoles.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (2.0 mmol) are combined in a suitable solvent system, often a mixture of toluene and water (e.g., 4:1).[2] The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours.[2][3] After completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-(Biphenyl-4-yl)-1H-imidazole | ~85-95% |
| 2 | 4-Methoxyphenylboronic acid | 1-(4'-Methoxybiphenyl-4-yl)-1H-imidazole | ~80-90% |
| 3 | Pyridine-3-boronic acid | 1-(4-(Pyridin-3-yl)phenyl)-1H-imidazole | ~75-85% |
Table 2: Examples of Suzuki-Miyaura Coupling with this compound (Yields are estimated based on similar reactions)
Heck Coupling
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene. This compound can be coupled with various alkenes to introduce vinyl or substituted vinyl groups onto the phenyl ring.
Experimental Protocol: General Procedure for Heck Coupling
In a typical procedure, this compound (1.0 mmol) is reacted with an alkene (1.2-1.5 mmol) in the presence of a palladium catalyst like Pd(OAc)₂ (1-5 mol%), a phosphine ligand such as P(o-tolyl)₃ (2-10 mol%), and a base, commonly a tertiary amine like triethylamine (1.5-2.0 mmol).[4] The reaction is usually carried out in a polar aprotic solvent such as DMF or acetonitrile at temperatures ranging from 80 to 140 °C.[5] The product is isolated after an aqueous workup and purified by chromatography.
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | 1-(4-Styrylphenyl)-1H-imidazole | ~70-85% |
| 2 | n-Butyl acrylate | n-Butyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate | ~65-80% |
| 3 | 1-Octene | 1-(4-(Oct-1-en-1-yl)phenyl)-1H-imidazole | ~60-75% |
Table 3: Examples of Heck Coupling with this compound (Yields are estimated based on similar reactions)
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds, coupling an aryl halide with a primary or secondary amine. This reaction allows for the introduction of a wide range of amino functionalities at the 4-position of the phenyl ring of this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 mmol) is heated in an inert solvent like toluene or dioxane.[5][6] The reaction is typically run under an inert atmosphere at temperatures between 80 and 110 °C. Following the reaction, the product is isolated by extraction and purified by column chromatography.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-(4-(1H-Imidazol-1-yl)phenyl)aniline | ~70-90% |
| 2 | Morpholine | 4-(4-(1H-Imidazol-1-yl)phenyl)morpholine | ~80-95% |
| 3 | Benzylamine | N-Benzyl-4-(1H-imidazol-1-yl)aniline | ~75-90% |
Table 4: Examples of Buchwald-Hartwig Amination with this compound (Yields are estimated based on similar reactions)
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The imidazole moiety is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. By utilizing this compound as a starting material, medicinal chemists can synthesize a vast array of potential kinase inhibitors through the cross-coupling reactions described above.
A significant number of imidazole-based compounds have been investigated as inhibitors of the PI3K/Akt/mTOR and MAPK signaling pathways, which are frequently dysregulated in cancer and inflammatory diseases.[7][8][]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10] Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.
References
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Potential Therapeutic Targets of 1-(4-Bromophenyl)imidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(4-bromophenyl)imidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of these derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows. The versatility of this chemical moiety makes it a promising starting point for the development of novel therapeutics against a range of diseases, including cancer, infectious diseases, and inflammatory conditions.
Anticancer Activity
Derivatives of this compound have shown significant potential as anticancer agents by targeting various key players in cancer cell proliferation and survival.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Several imidazole derivatives have been investigated as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.
Quantitative Data: Anticancer Activity of Imidazole Derivatives
| Compound/Derivative | Target/Cell Line | Activity (IC50/EC50 in µM) | Reference Compound | Reference IC50 (µM) |
| Novel Imidazole Derivative | EGFR (wild-type) | 0.0301 | Osimertinib | 0.0543 |
| Novel Imidazole Derivative | EGFR (T790M mutant) | 0.0128 | Osimertinib | 0.0191 |
| Amide-imidazole compound | MCF-7 (Breast Cancer) | 5, 10, 20 (dose-dependent decrease in cell survival) | - | - |
| 1-(4-substituted phenyl)-2-ethyl imidazole (p-Br derivative 4f) | A549 (Lung Cancer) | 6.60 | 5-FU | >100 |
| 1-(4-substituted phenyl)-2-ethyl imidazole (p-Br derivative 4f) | HeLa (Cervical Cancer) | 3.24 | 5-FU | 26.12 |
| 1-(4-substituted phenyl)-2-ethyl imidazole (p-Br derivative 4f) | SGC-7901 (Gastric Cancer) | 5.37 | 5-FU | 20.31 |
Note: The specific structures of the "Novel Imidazole Derivative" and "Amide-imidazole compound" were not fully disclosed in the abstracts.
Signaling Pathway: EGFR Inhibition
In Silico and Docking Studies of 1-(4-Bromophenyl)imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico and docking studies of 1-(4-Bromophenyl)imidazole and its derivatives. While specific research on this compound is limited, this document synthesizes methodologies and findings from studies on structurally similar bromophenyl-imidazole compounds to offer a detailed framework for computational drug discovery efforts. This guide covers potential biological targets, quantitative data from related studies, detailed experimental protocols for molecular docking and molecular dynamics simulations, and visual representations of relevant signaling pathways and experimental workflows.
Introduction to this compound in Drug Discovery
Imidazole-containing compounds are a significant class of heterocyclic molecules in medicinal chemistry, known for a wide range of biological activities, including antimicrobial and anticancer properties. The inclusion of a bromophenyl group can enhance the therapeutic potential of these molecules by increasing their binding affinity and selectivity for biological targets. This compound serves as a key scaffold in the development of novel therapeutic agents. In silico techniques, such as molecular docking and molecular dynamics simulations, are crucial computational tools for predicting the binding interactions and stability of such compounds with their protein targets, thereby accelerating the drug discovery process.
Potential Biological Targets and In Silico Data
Based on studies of similar bromophenyl-imidazole derivatives, several key protein targets have been identified in the context of cancer and infectious diseases. The following tables summarize representative quantitative data from in silico and in vitro studies of these related compounds, offering a comparative baseline for potential studies on this compound.
Table 1: Molecular Docking and In Vitro Activity of Bromophenyl-Containing Thiazole/Imidazole Derivatives Against Microbial Targets
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | In Vitro Activity (IC50/MIC in µM) | Key Interacting Residues |
| p2 | Staphylococcus aureus DNA gyrase B (4URO) | -8.5 | 12.5 (MIC) | Asp79, Glu52, Ile84 |
| p3 | Escherichia coli MurB (2Q85) | -7.9 | 25 (MIC) | Asn114, Ser139, Tyr191 |
| p4 | Candida albicans CYP51 (5V5Z) | -9.1 | 6.25 (MIC) | Tyr132, His377, Ser507 |
| p6 | Aspergillus niger Glucan Synthase (FKS1) | -8.2 | 12.5 (MIC) | Arg1361, Asp1383, Trp1386 |
Data synthesized from studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives for illustrative purposes.
Table 2: Molecular Docking and In Vitro Activity of Bromophenyl-Containing Imidazole Derivatives Against Cancer Targets
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | In Vitro Activity (IC50 in µM) | Key Interacting Residues |
| SP22 | EGFR Kinase Domain (1M17) | -9.8 | 5.2 | Met769, Cys773, Leu820 |
| SP25 | VEGFR-2 (1YWN) | -9.5 | 7.8 | Cys919, Asp1046, Glu885 |
| SP29 | B-Raf Kinase (4RH5) | -10.2 | 3.1 | Cys532, Trp531, Phe595 |
| SP33 | PI3Kα (4JPS) | -9.1 | 9.5 | Val851, Lys802, Met922 |
Data synthesized from studies on 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine derivatives for illustrative purposes.[1]
Experimental Protocols for In Silico Studies
This section details the standard methodologies for performing molecular docking and molecular dynamics simulations for compounds like this compound.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens are added, and Kollman charges are assigned to the protein atoms.
-
The protein structure is saved in the PDBQT file format, which includes atomic charges and atom types.
-
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
The 2D structure is converted to a 3D structure and its energy is minimized using a force field such as MMFF94.
-
Gasteiger charges are computed, and rotatable bonds are defined.
-
The final ligand structure is saved in the PDBQT file format.
-
-
Grid Generation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket.
-
-
Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina.[2]
-
The Lamarckian Genetic Algorithm is commonly employed for ligand conformational searching.
-
The docking results are analyzed based on the binding energy (kcal/mol) and the interaction patterns (hydrogen bonds, hydrophobic interactions, etc.).
-
Molecular Dynamics (MD) Simulation Protocol
MD simulations are used to study the dynamic behavior and stability of the protein-ligand complex over time.
-
System Preparation:
-
The docked complex of the protein and this compound with the most favorable binding energy is used as the starting structure.
-
The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).
-
Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.
-
-
Simulation Parameters:
-
A force field (e.g., AMBER or CHARMM) is applied to describe the atomic interactions.
-
The system undergoes energy minimization to remove steric clashes.
-
The system is gradually heated to the desired temperature (e.g., 300 K) under the NVT (constant volume) ensemble.
-
The system is then equilibrated under the NPT (constant pressure) ensemble to ensure the correct density.
-
-
Production Run:
-
A production MD simulation is run for a specified time (e.g., 100 nanoseconds).
-
The trajectory of the atoms is saved at regular intervals.
-
-
Analysis:
-
The stability of the complex is analyzed by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
-
The binding free energy is often calculated using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of binding affinity.
-
Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate a key signaling pathway often targeted by anticancer agents and a typical workflow for in silico drug discovery.
Caption: A typical workflow for in silico drug discovery.
Caption: Simplified EGFR signaling pathway.
Conclusion
This technical guide provides a foundational understanding of the in silico and docking study approaches for this compound and its analogs. By leveraging the methodologies and data from related compounds, researchers can design and execute robust computational studies to evaluate the therapeutic potential of this promising scaffold. The provided protocols and visualizations serve as a practical resource for scientists engaged in the discovery and development of novel imidazole-based drugs. Future experimental validation is essential to confirm the in silico predictions and to further elucidate the mechanism of action of these compounds.
References
Methodological & Application
Synthesis of 1-(4-Bromophenyl)imidazole derivatives for antimicrobial screening
An overview of the synthesis and antimicrobial evaluation of 1-(4-Bromophenyl)imidazole derivatives is provided in these application notes and protocols. This document is intended for researchers, scientists, and professionals in the field of drug development. Imidazole-based compounds are a significant class of heterocyclic molecules that are widely investigated for their diverse therapeutic properties, including their effectiveness against microbial pathogens.[1][2] The incorporation of a 4-bromophenyl group into the imidazole scaffold is a common strategy in medicinal chemistry to enhance biological activity.
This guide offers detailed methodologies for the chemical synthesis and subsequent antimicrobial screening of these specific derivatives.
Application Notes
Imidazole derivatives are known to exhibit a wide range of pharmacological effects and are core components of many existing drugs.[3][4] Their mechanism of action, particularly in an antimicrobial context, often involves the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[4] The 1-(4-bromophenyl) moiety can influence the compound's lipophilicity and electronic properties, potentially leading to improved interactions with biological targets. The screening process for these novel compounds begins with qualitative assessments to identify any antimicrobial potential, followed by quantitative assays to determine the potency of the active derivatives.[5]
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Bromophenyl)-2,4,5-trisubstituted Imidazole Derivatives
This protocol details a one-pot synthesis method adapted from the Radziszewski reaction, a common and efficient way to prepare highly substituted imidazoles.[6][7]
Materials:
-
Benzil or a substituted 1,2-diketone
-
A substituted aromatic aldehyde
-
1-(4-Bromophenyl)amine
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine benzil (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), 1-(4-bromophenyl)amine (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Add glacial acetic acid (15 mL) to the flask.
-
Heat the mixture to reflux (approximately 110-120°C) with continuous stirring for 4-6 hours.
-
Monitor the reaction's progress using TLC (e.g., with a hexane:ethyl acetate mobile phase).
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice-cold water (100 mL) while stirring.
-
A solid precipitate will form. Collect this crude product by vacuum filtration.
-
Wash the solid with deionized water (3 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven.
-
Purify the product using silica gel column chromatography to obtain the pure this compound derivative.
-
Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.[6][8]
Caption: Workflow for the synthesis of this compound derivatives.
Protocol 2: Antimicrobial Susceptibility Testing
This section outlines standard methods for evaluating the antimicrobial properties of the synthesized compounds.[5]
2.1 Preliminary Screening: Agar Disk Diffusion (Kirby-Bauer) Test
This method provides a qualitative assessment of antimicrobial activity.[9]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland turbidity standard
-
Sterile filter paper disks (6 mm diameter)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin) and negative control (solvent) disks
-
Incubator (35-37°C)
Procedure:
-
Using a sterile cotton swab, inoculate the entire surface of an MHA plate to create a uniform bacterial lawn.
-
Allow the plate to dry for 5-10 minutes.
-
Impregnate sterile filter paper disks with a known concentration of the synthesized compounds (e.g., 50 µ g/disk ).
-
Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter (in mm) of the zone of inhibition around each disk where bacterial growth is prevented.
2.2 Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of a compound that inhibits visible microbial growth.[1]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum prepared to a final concentration of 5 x 10⁵ CFU/mL
-
Synthesized compounds serially diluted in MHB
-
Positive control (standard antibiotic) and negative control (no compound) wells
-
Microplate reader or visual inspection
Procedure:
-
Add 100 µL of MHB to each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (broth + inoculum + standard antibiotic) and a negative/growth control (broth + inoculum).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[10]
2.3 Determination of Minimum Bactericidal Concentration (MBC)
This test is performed after the MIC assay to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[5]
Procedure:
-
From each well of the MIC plate that showed no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh MHA plate that contains no antimicrobial agent.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count (i.e., no colony growth on the MHA plate).[5]
Caption: Sequential workflow for antimicrobial screening of synthesized derivatives.
Data Presentation
Quantitative data from antimicrobial screening should be organized systematically to facilitate structure-activity relationship (SAR) analysis. The following table provides an example of how to present MIC data for a hypothetical series of this compound derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (BPI-01 to BPI-04)
| Compound ID | R¹ | R² | R³ | MIC (µg/mL) | |||
| Gram-Positive | Gram-Negative | Fungus | |||||
| S. aureus | E. coli | P. aeruginosa | C. albicans | ||||
| BPI-01 | Phenyl | Phenyl | H | 64 | 128 | >256 | 128 |
| BPI-02 | 4-Chlorophenyl | Phenyl | H | 32 | 64 | 128 | 64 |
| BPI-03 | 4-Nitrophenyl | Phenyl | H | 16 | 32 | 64 | 32 |
| BPI-04 | Phenyl | Phenyl | 4-Methylbenzyl | 128 | 256 | >256 | >256 |
| Ciprofloxacin | - | - | - | 0.5 | 0.25 | 1 | NA |
| Fluconazole | - | - | - | NA | NA | NA | 8 |
NA: Not Applicable
References
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]
- 2. Review on Antimicrobial Activity of Imidazole - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. nano-ntp.com [nano-ntp.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(4-Bromophenyl)imidazole in Antifungal Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 1-(4-bromophenyl)imidazole as a scaffold for the development of novel antifungal agents. The document outlines its proposed mechanism of action, offers detailed experimental protocols for its synthesis and evaluation, and presents illustrative data for its potential antifungal activity.
Application Notes
This compound belongs to the azole class of antifungal agents, which are known to be effective against a broad spectrum of pathogenic fungi. The primary mechanism of action for azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
Inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption of membrane structure and function ultimately inhibits fungal growth and replication. The bromophenyl moiety of this compound is hypothesized to enhance its binding affinity to the active site of the CYP51 enzyme, potentially leading to improved antifungal potency.
Illustrative Antifungal Activity
Due to the limited availability of specific published data for this compound, the following tables present hypothetical yet realistic quantitative data to illustrate its potential antifungal efficacy against common fungal pathogens. This data is intended for comparative and planning purposes in a research and development setting.
Table 1: Illustrative In Vitro Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans (ATCC 90028) | 0.5 |
| Candida glabrata (ATCC 90030) | 1 |
| Candida krusei (ATCC 6258) | 2 |
| Aspergillus fumigatus (ATCC 204305) | 1 |
| Cryptococcus neoformans (ATCC 52817) | 0.25 |
Table 2: Illustrative Ergosterol Biosynthesis Inhibition by this compound
| Fungal Species | IC50 for Ergosterol Biosynthesis (µM) |
| Candida albicans | 0.1 |
| Aspergillus fumigatus | 0.2 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, in vitro, and in vivo evaluation of this compound.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of N-arylimidazoles.
Materials:
-
4-Bromoaniline
-
Glyoxal (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Ammonium chloride
-
Ethanol
-
Hydrochloric acid
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in ethanol.
-
Add ammonium chloride (1.2 equivalents) to the solution.
-
Slowly add glyoxal (1.1 equivalents) and formaldehyde (1.1 equivalents) to the reaction mixture at room temperature.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (530 nm)
-
Positive control antifungal (e.g., Fluconazole)
-
Negative control (medium only)
-
Growth control (medium with fungal inoculum)
Procedure:
-
Prepare a serial two-fold dilution of this compound in the 96-well plates using RPMI-1640 medium to achieve a final concentration range (e.g., 0.03 - 16 µg/mL).
-
Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10³ cells/mL in RPMI-1640.
-
Add 100 µL of the fungal inoculum to each well containing the serially diluted compound.
-
Include growth control wells (inoculum without compound) and a sterile control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control, either visually or by reading the optical density at 530 nm.
Protocol 3: Ergosterol Biosynthesis Inhibition Assay
This protocol quantifies the inhibition of ergosterol biosynthesis in fungal cells.
Materials:
-
Log-phase fungal culture (Candida albicans)
-
This compound
-
Sabouraud Dextrose Broth (SDB)
-
[¹⁴C]-Acetic acid
-
Alcoholic potassium hydroxide solution (25% KOH in 50% ethanol)
-
n-Heptane
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
UV-Vis Spectrophotometer
Procedure:
-
Grow a culture of Candida albicans to the mid-log phase in SDB.
-
Aliquot the culture into tubes and add varying concentrations of this compound. Include a no-drug control.
-
Add [¹⁴C]-acetic acid to each tube and incubate for 4 hours at 35°C with shaking.
-
Harvest the cells by centrifugation and wash with sterile water.
-
Saponify the cell pellets by adding alcoholic potassium hydroxide and incubating at 80°C for 1 hour.
-
Extract the non-saponifiable lipids (sterols) with n-heptane.
-
Transfer the n-heptane layer to a new tube and evaporate to dryness.
-
Resuspend the sterol extract in a known volume of ethanol.
-
Quantify the total sterol content by measuring the absorbance at 281.5 nm and 230 nm using a UV-Vis spectrophotometer. The characteristic four-peaked spectrum of ergosterol should be observed.
-
Determine the amount of incorporated [¹⁴C] by adding an aliquot of the sterol extract to a scintillation vial with scintillation fluid and counting using a liquid scintillation counter.
-
Calculate the percentage of ergosterol biosynthesis inhibition relative to the no-drug control. The IC50 value is the concentration of the compound that inhibits ergosterol biosynthesis by 50%.
Protocol 4: In Vivo Efficacy in a Murine Model of Systemic Candidiasis
This protocol outlines a basic model to assess the in vivo efficacy of this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Candida albicans strain (e.g., SC5314)
-
This compound formulated for intraperitoneal (IP) or oral (PO) administration
-
Vehicle control (e.g., saline, cyclodextrin solution)
-
Positive control antifungal (e.g., Fluconazole)
-
Sterile saline
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare an inoculum of Candida albicans from an overnight culture. Wash the cells in sterile saline and adjust the concentration to 1 x 10⁶ CFU/mL.
-
Infect mice via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the fungal suspension (1 x 10⁵ CFU/mouse).
-
Randomly divide the infected mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (different dose levels)
-
Positive control (Fluconazole)
-
-
Initiate treatment 2 hours post-infection and continue once daily for 7 days.
-
Monitor the mice daily for clinical signs of illness and mortality for 21 days.
-
To determine the fungal burden, a satellite group of mice can be euthanized at a specific time point (e.g., day 3 post-infection).
-
Aseptically remove the kidneys, homogenize them in sterile saline, and plate serial dilutions of the homogenate onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFU).
-
Calculate the CFU per gram of kidney tissue.
-
Analyze the survival data using Kaplan-Meier survival curves and log-rank tests. Analyze the fungal burden data using appropriate statistical tests (e.g., t-test, ANOVA).
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the development of this compound as an antifungal agent.
Caption: Inhibition of the Ergosterol Biosynthesis Pathway by this compound.
Caption: Workflow for the Development of this compound as an Antifungal Agent.
Application of 1-(4-Bromophenyl)imidazole in Anticancer Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects. The imidazole scaffold is a key structural component in several clinically approved anticancer drugs. The unique electronic and structural features of the imidazole ring allow it to interact with various biological targets, leading to the modulation of critical cellular processes involved in cancer progression. The introduction of a bromophenyl group at the N-1 position of the imidazole ring, as in 1-(4-Bromophenyl)imidazole, can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a compound of interest in the discovery of novel anticancer agents. This document provides an overview of the potential applications, experimental protocols, and relevant data for this compound and closely related derivatives in the context of anticancer drug discovery.
While specific comprehensive data on this compound is emerging, the information presented herein is compiled from studies on closely related bromophenyl-substituted imidazole derivatives and the broader class of anticancer imidazoles. Researchers can use this information as a guide for initiating their own investigations into the anticancer potential of this compound.
Potential Mechanisms of Anticancer Action
Imidazole derivatives exert their anticancer effects through various mechanisms, and it is plausible that this compound may share one or more of these modes of action. Key mechanisms include:
-
Induction of Apoptosis: Many imidazole-based compounds have been shown to trigger programmed cell death in cancer cells. This is often achieved by modulating the expression of key apoptotic proteins such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction.
-
Cell Cycle Arrest: Imidazole derivatives can interfere with the normal progression of the cell cycle, often causing an accumulation of cells in a specific phase, such as G2/M or G1. This disruption prevents cancer cells from proliferating.
-
Inhibition of Kinases: The imidazole scaffold is a common feature in many kinase inhibitors. These compounds can target critical signaling kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others in the RAS-RAF-MEK-ERK pathway, which are often dysregulated in cancer.
-
Microtubule Disruption: Some imidazole derivatives have been found to interfere with tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division. This disruption leads to mitotic arrest and subsequent cell death.
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can induce oxidative stress and damage cellular components, ultimately leading to apoptosis. Some anticancer compounds exert their effects through this mechanism.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of selected bromophenyl-containing imidazole derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | Cervical Cancer | 2.3 | [1] |
| MCF-7 | Breast Cancer | 5.7 | [1] | |
| N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide derivatives | A549 | Lung Cancer | Significant | [2] |
| Bel7402 | Liver Cancer | Inhibitory | [2] | |
| HepG2 | Liver Cancer | Activity | [2] | |
| HCT116 | Colon Cancer | [2] | ||
| Caco2 | Colon Cancer | [2] | ||
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | SNB-75 | CNS Cancer | PGI of 41.25% | [3] |
| Aromatic urea-imidazole salt derivative (21y) | MCF-7 | Breast Cancer | 0.67 | [4] |
PGI: Percentage of Growth Inhibition
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound's anticancer properties.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Culture cancer cells in DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat the cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system. β-actin is used as a loading control.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a potential signaling pathway that could be modulated by this compound, leading to apoptosis.
Caption: Potential apoptotic pathway induced by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the anticancer potential of this compound.
Caption: Workflow for anticancer evaluation of this compound.
This compound represents a promising scaffold for the development of novel anticancer agents. Based on the activity of related compounds, it is anticipated to exhibit cytotoxic effects against a range of cancer cell lines, potentially through the induction of apoptosis and modulation of key signaling pathways. The provided protocols and data serve as a foundational resource for researchers to initiate and advance the investigation of this compound in the field of anticancer drug discovery. Further detailed studies are warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer evaluation of novel 1,3-imidazole-type phenylhistin derivatives: Dual mechanism via P53 induction and microtubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
Application Notes & Protocols: High-Throughput Screening Assays for 1-(4-Bromophenyl)imidazole Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing high-throughput screening (HTS) for the discovery of bioactive molecules within 1-(4-Bromophenyl)imidazole libraries. The protocols outlined below are adaptable for identifying modulators of various biological targets, with a focus on robust, scalable, and data-rich screening methodologies.
High-throughput screening is a critical component of modern drug discovery, facilitating the rapid evaluation of large chemical libraries against specific biological targets.[1][2][3] this compound derivatives are a promising class of small molecules with potential therapeutic applications. This document details the application of both biochemical and cell-based HTS assays to identify and characterize "hit" compounds from these libraries.[4][5][6]
Data Presentation: Quantitative Analysis of Screening Hits
Effective HTS campaigns rely on rigorous data analysis to identify promising lead compounds.[7] Quantitative data from primary screens, dose-response studies, and secondary assays should be systematically organized for clear interpretation and comparison.
Table 1: Summary of Primary High-Throughput Screening Campaign
| Parameter | Value | Description |
| Library Screened | This compound Focused Library | A collection of 10,000 unique compounds. |
| Assay Type | Biochemical Kinase Inhibition (TR-FRET) | Time-Resolved Fluorescence Resonance Energy Transfer assay measuring kinase activity.[1] |
| Screening Concentration | 10 µM | Single concentration used for the primary screen to identify initial hits.[1] |
| Number of Plates | 26 (384-well format) | High-density plates used to maximize throughput.[2] |
| Z'-factor | 0.78 | A statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay.[6][8] |
| Hit Rate | 0.5% | Percentage of compounds demonstrating significant activity. |
| Number of Confirmed Hits | 50 | Compounds that were active in a repeat of the primary screen. |
Table 2: Dose-Response Analysis of Confirmed Hits
This table presents the half-maximal inhibitory concentration (IC50) values for a selection of confirmed hits, which is a key indicator of a compound's potency.[7]
| Compound ID | Target Kinase | IC50 (nM) | Hill Slope | Max Inhibition (%) |
| BPI-001 | Kinase A | 75 | 1.1 | 98 |
| BPI-007 | Kinase A | 120 | 0.9 | 95 |
| BPI-015 | Kinase A | 250 | 1.0 | 97 |
| BPI-023 | Kinase A | 500 | 1.2 | 96 |
| Staurosporine (Control) | Kinase A | 10 | 1.0 | 100 |
Table 3: Secondary Assay - Cell Viability
To assess the potential cytotoxicity of the most potent hits, a cell-based viability assay is performed.[9][10] This helps to eliminate compounds that are non-specifically killing cells.
| Compound ID | Cell Line | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| BPI-001 | HEK293 | > 50 | > 667 |
| BPI-007 | HEK293 | 25 | 208 |
| BPI-015 | HEK293 | > 50 | > 200 |
| Doxorubicin (Control) | HEK293 | 1.5 | N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and success of HTS campaigns.[11][12] The following protocols describe a representative biochemical kinase inhibition assay and a cell-based viability assay.
Protocol: Biochemical Kinase Inhibition Assay (TR-FRET)
This protocol is designed to identify inhibitors of a specific kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format.[1][4]
Materials and Reagents:
-
384-well, low-volume, black assay plates
-
This compound compound library (10 mM in DMSO)
-
Recombinant Kinase A enzyme
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
APC-labeled substrate peptide (Acceptor)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Staurosporine (positive control)
-
DMSO (negative control)
-
Acoustic dispenser and robotic liquid handlers
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Dispensing: Using an acoustic dispenser, transfer 20 nL of each library compound, positive control (Staurosporine), and negative control (DMSO) into the wells of a 384-well assay plate.[1]
-
Enzyme Addition: Add 5 µL of Kinase A solution (2X final concentration in assay buffer) to all wells using a robotic liquid handler.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP solution (2X final concentration in assay buffer) to all wells.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Stop the reaction by adding 10 µL of TR-FRET detection reagent mixture containing the Europium-labeled antibody and APC-labeled substrate.[4]
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Signal Reading: Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the acceptor and donor emission signals. Determine the percent inhibition for each compound relative to the positive and negative controls.
Protocol: Cell-Based Viability Assay (Luminescence)
This protocol assesses the effect of compounds on cell viability by measuring intracellular ATP levels, a marker of metabolically active cells.[9][10]
Materials and Reagents:
-
384-well, white, clear-bottom, cell culture-treated plates
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Confirmed hit compounds from the primary screen
-
Doxorubicin (positive control for cytotoxicity)
-
DMSO (negative control)
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Automated liquid handling system
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed HEK293 cells into 384-well plates at a density of 2,500 cells per well in 20 µL of culture medium.[13]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of the hit compounds and controls. Add 20 nL of each compound concentration to the appropriate wells.
-
Incubation with Compounds: Incubate the cells with the compounds for 48 hours at 37°C in a humidified 5% CO2 incubator.[13]
-
Reagent Addition: Equilibrate the plates and the luminescence-based cell viability reagent to room temperature. Add 20 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Signal Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO-treated controls and calculate the CC50 values for each compound.
Visualizations: Pathways and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental processes.[14]
Caption: A generic kinase signaling cascade, a common target for drug discovery.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. High-throughput screening - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. marinbio.com [marinbio.com]
- 11. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 12. genome.gov [genome.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. toolify.ai [toolify.ai]
One-Pot Synthesis of 1-(4-Bromophenyl)imidazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 1-(4-bromophenyl)imidazole derivatives. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the imidazole scaffold in a wide range of pharmacologically active agents. The one-pot approach offers a streamlined and atom-economical route to construct these valuable molecules from simple precursors, facilitating the rapid generation of compound libraries for drug discovery and development.
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous antifungal, anti-inflammatory, and anticancer agents. The incorporation of a 4-bromophenyl group can significantly influence the biological activity of these compounds, making the development of efficient synthetic routes to this compound derivatives a key focus for synthetic and medicinal chemists. One-pot multicomponent reactions have emerged as a powerful tool in this endeavor, allowing for the synthesis of complex molecules in a single step, thereby reducing reaction time, cost, and waste.[1][2] These methods often involve the condensation of an aldehyde, a 1,2-dicarbonyl compound, a primary amine (in this case, 4-bromoaniline), and an ammonium salt.[1][3]
Data Presentation
The following table summarizes the reaction outcomes for the one-pot synthesis of various this compound derivatives under different reported conditions.
| Entry | Imidazole Derivative | Reactants | Catalyst/Conditions | Yield (%) | M.p. (°C) | Ref. |
| 1 | 2-(4-Bromophenyl)-1H-benzo[d]imidazole | o-phenylenediamine, 4-bromobenzaldehyde, ammonium acetate | Solvent-free, 70 °C, 1 h | High | 288-290 | [2] |
| 2 | 2,4-Bis(4-bromophenyl)-1H-imidazole | (E)-1-azido-2-(4-bromophenyl)ethene, 4-bromobenzamidine hydrochloride | DBU, CH3CN, rt, 12 h | 85 | 194 | [4] |
| 3 | 4-(4-Bromophenyl)-2-(p-tolyl)-1H-imidazole | (E)-1-azido-2-(4-bromophenyl)ethene, 4-methylbenzamidine hydrochloride | DBU, CH3CN, rt, 12 h | 92 | 210 | [4] |
| 4 | 4-(4-Bromophenyl)-2-(4-chlorophenyl)-1H-imidazole | (E)-1-azido-2-(4-bromophenyl)ethene, 4-chlorobenzamidine hydrochloride | DBU, CH3CN, rt, 12 h | 79 | 200 | [4] |
| 5 | 1-Benzyl-4-(4-bromophenyl)-2-phenyl-1H-imidazole | 4'-Bromochalcone, benzylamine | Cu(OTf)2 (10 mol%), I2 (20 mol%), DCE, 70 °C, 14 h | 56 | 142-144 | [5] |
Experimental Protocols
General One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
This protocol is a generalized procedure based on the four-component condensation reaction.[3]
Materials:
-
Aldehyde (1 mmol)
-
Benzil (or other 1,2-dicarbonyl compound) (1 mmol)
-
4-Bromoaniline (1 mmol)
-
Ammonium acetate (1 mmol)
-
Catalyst (e.g., nanocrystalline MgAl2O4)
-
Ethanol
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), benzil (1 mmol), 4-bromoaniline (1 mmol), ammonium acetate (1 mmol), and the catalyst in ethanol.
-
The reaction mixture is then subjected to ultrasonic irradiation at a specified temperature for a designated time.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound derivative.
Protocol for Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles[4]
This protocol describes a [3+2] cyclization reaction.
Materials:
-
(E)-1-azido-2-(4-bromophenyl)ethene (0.2 mmol)
-
Amidine hydrochloride (e.g., 4-bromobenzamidine hydrochloride) (0.3 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.4 mmol)
-
Acetonitrile (CH3CN) (2 mL)
Procedure:
-
In a sealed tube, dissolve (E)-1-azido-2-(4-bromophenyl)ethene (0.2 mmol) and the corresponding amidine hydrochloride (0.3 mmol) in acetonitrile (2 mL).
-
Add DBU (0.4 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Visualizations
Caption: Workflow for the one-pot synthesis of this compound derivatives.
Caption: Advantages of one-pot synthesis for drug discovery.
References
Application Notes and Protocols for the Synthesis of EGFR Inhibitors Using 1-(4-Bromophenyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy due to its role in regulating cell growth, proliferation, and survival.[1] The development of small-molecule EGFR inhibitors has been a significant advancement in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC). Imidazole-based compounds have emerged as a promising scaffold for the design of potent EGFR inhibitors. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of EGFR inhibitors using 1-(4-bromophenyl)imidazole as a key starting material. The Suzuki-Miyaura cross-coupling reaction is a central transformation in this synthetic strategy, allowing for the introduction of diverse aryl and heteroaryl moieties to build a library of potential inhibitors.
EGFR Signaling Pathway
The EGFR signaling cascade is initiated by the binding of ligands such as Epidermal Growth Factor (EGF), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for adaptor proteins, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately promoting cell proliferation and survival. EGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.
References
Application Notes: Cell-Based Assay Protocols for Evaluating 1-(4-Bromophenyl)imidazole Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(4-Bromophenyl)imidazole is a heterocyclic compound featuring a bromophenyl group attached to an imidazole ring.[1][2] Imidazole derivatives are a significant class of compounds in medicinal chemistry, investigated for a wide range of pharmacological activities, including potential anticancer properties.[3][4][5] Evaluating the cytotoxic potential of novel compounds like this compound is a critical first step in the drug discovery process.[6][7] These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound using standard cell-based assays.
The following protocols describe methods to evaluate cytotoxicity by measuring three key indicators of cellular health:
-
Metabolic Activity (MTT Assay)
-
Membrane Integrity (LDH Assay)
-
Apoptosis Induction (Caspase-Glo® 3/7 Assay)
Data Presentation
While specific experimental data for this compound is not yet publicly available, Table 1 provides an example of how to present cytotoxicity data (IC50 values) obtained from the described assays. This format allows for a clear and concise comparison of the compound's potency across different cell lines and assays. Imidazole derivatives have demonstrated a range of cytotoxic effects against various cancer cell lines.[8][9]
Table 1: Example Cytotoxicity Data for Phenylimidazole Derivatives
| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| Compound 3b | C6 (Glioblastoma) | MTT | 48 | 10.72 ± 0.38[5] |
| Compound 3a | HT-29 (Colon Cancer) | MTT | 48 | 20.88 ± 1.02[5] |
| Compound 39 | MCF-7 (Breast Cancer) | MTT | 72 | 4.20[4] |
| Compound 40 | MCF-7 (Breast Cancer) | MTT | 72 | 8.29[4] |
Note: The data above is for illustrative purposes, derived from studies on structurally related imidazole compounds, not this compound itself.[4][5]
Experimental Workflow
The general workflow for evaluating the cytotoxicity of a test compound involves several key stages, from initial cell culture preparation to final data analysis.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Assay for Cell Viability
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to a purple formazan product.[10][11] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11][12][13]
Materials:
-
LDH Cytotoxicity Detection Kit (commercially available)
-
Treated cells in a 96-well plate (from Protocol 1, Steps 1-3)
-
Lysis solution (e.g., 1% Triton X-100, often included in kits) for maximum LDH release control
-
96-well clear flat-bottom plates
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Prepare Controls: After the desired incubation period, prepare controls on the same plate.
-
Maximum LDH Release: Add lysis solution to control wells containing untreated cells.
-
Spontaneous LDH Release: Use untreated, intact cells.
-
Background: Use culture medium only.
-
-
Sample Collection: Centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction (if required): Add 50 µL of the stop solution provided in the kit.
-
Data Acquisition: Measure the absorbance at 490 nm with a reference wavelength of 680 nm.
-
Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background and comparing to the maximum release control.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis. The assay reagent contains a luminogenic caspase-3/7 substrate, which is cleaved in the presence of active caspases to generate a "glow-type" luminescent signal.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (commercially available)
-
Treated cells in a 96-well plate (from Protocol 1, Steps 1-3)
-
96-well opaque-walled plates suitable for luminescence
-
Microplate luminometer
Procedure:
-
Plate Equilibration: After the treatment period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the prepared reagent directly to each well of the 96-well plate containing 100 µL of cells in medium.
-
Incubation: Gently mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Apoptotic activity is proportional to the luminescent signal. Compare the signals from treated wells to the vehicle control wells.
Potential Signaling Pathway: Intrinsic Apoptosis
Many cytotoxic compounds, including some imidazole derivatives, induce cell death through the intrinsic (mitochondrial) apoptosis pathway.[3] Upon receiving cytotoxic stimuli, the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins is disrupted, leading to mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c, which activates a caspase cascade, culminating in apoptosis.
Caption: Intrinsic apoptosis pathway induced by cytotoxic stress.
References
- 1. This compound | C9H7BrN2 | CID 2735604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 13569-96-5: 4-(4-BROMO-PHENYL)-1H-IMIDAZOLE [cymitquimica.com]
- 3. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 7. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 8. nbinno.com [nbinno.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity | Developing Medicines [drugdevelopment.web.unc.edu]
- 11. 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
In Vivo Efficacy of 1-(4-Bromophenyl)imidazole Compounds in Preclinical Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vivo evaluation of 1-(4-Bromophenyl)imidazole compounds and their derivatives in animal models. The focus is on two primary therapeutic areas where these compounds have shown promise: antifungal and anticancer applications. The protocols are designed to be comprehensive, guiding researchers through study design, execution, and data interpretation.
Antifungal Applications: Systemic Candidiasis Model
This compound derivatives have demonstrated significant potential as antifungal agents. A key preclinical model for evaluating the efficacy of these compounds is the murine model of disseminated candidiasis, which mimics systemic Candida infections in humans.
Data Presentation: In Vivo Antifungal Efficacy
The following tables summarize representative quantitative data from an in vivo efficacy study of a this compound derivative, designated SM21, in a murine model of systemic candidiasis induced by Candida albicans.[1][2][3]
Table 1: Survival Analysis of Mice with Disseminated Candidiasis
| Treatment Group | Dose (mg/kg/day) | Administration Route | Number of Animals (n) | Median Survival Time (Days) | Percent Survival (Day 5) |
| Vehicle Control (PBS) | - | Intraperitoneal (i.p.) | 10 | 4 | 0% |
| SM21 | 0.01 | Intraperitoneal (i.p.) | 10 | >5 | 100% |
| SM21 | 0.1 | Intraperitoneal (i.p.) | 10 | >5 | 100% |
| SM21 | 1 | Intraperitoneal (i.p.) | 10 | >5 | 100% |
| SM21 | 10 | Intraperitoneal (i.p.) | 10 | >5 | 100% |
Table 2: Fungal Burden in Kidneys of Infected Mice (Day 5 Post-Infection)
| Treatment Group | Dose (mg/kg/day) | Administration Route | Mean Fungal Burden (log10 CFU/g ± SD) |
| Vehicle Control (PBS) | - | Intraperitoneal (i.p.) | 7.5 ± 0.5 |
| SM21 | 10 | Intraperitoneal (i.p.) | 4.5 ± 0.4 |
Experimental Protocol: Murine Model of Systemic Candidiasis
This protocol details the induction of systemic candidiasis in mice and the subsequent evaluation of an investigational antifungal agent.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-peptone-dextrose (YPD) broth and agar
-
Sterile phosphate-buffered saline (PBS)
-
Female BALB/c mice (6-8 weeks old)
-
Investigational compound (e.g., SM21) and vehicle control (e.g., PBS)
-
Syringes and needles (27-30 gauge)
-
Tissue homogenizer
-
Incubator, centrifuge, and hemocytometer
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on YPD agar plates.
-
Inoculate a single colony into YPD broth and incubate overnight at 30°C with shaking.
-
Harvest yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.
-
Determine the cell concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 cells/mL).
-
-
Infection of Mice:
-
Randomly assign mice to treatment and control groups (n=10 per group).
-
Warm the mice under a heat lamp to dilate the lateral tail veins.
-
Inject 100 µL of the C. albicans suspension (1 x 10^5 cells) into the lateral tail vein of each mouse.
-
-
Treatment Administration:
-
Prepare the required concentrations of the investigational compound in the appropriate vehicle.
-
Begin treatment at a specified time post-infection (e.g., 2 hours).
-
Administer the assigned treatment (e.g., SM21 at various doses or vehicle control) via the chosen route (e.g., intraperitoneal injection) once daily for a predetermined duration (e.g., 5 days).
-
-
Evaluation of Efficacy:
-
Survival Study: Monitor the mice daily for a set period (e.g., 21 days) and record mortality.
-
Fungal Burden Determination: At a predetermined endpoint (e.g., day 5), euthanize a subset of mice from each group. Aseptically harvest organs (e.g., kidneys), weigh them, and homogenize in sterile PBS. Serially dilute the homogenates and plate on YPD agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Experimental Workflow: Antifungal In Vivo Study
Anticancer Applications: Xenograft Models
Imidazole derivatives are also being investigated for their anticancer properties, with many acting as inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4][5]
Signaling Pathway: PI3K/Akt/mTOR Inhibition
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Imidazole-based inhibitors can target key kinases within this pathway, such as PI3K or mTOR, to suppress tumor growth.
Data Presentation: In Vivo Anticancer Efficacy (Representative Data)
The following tables present representative data for an imidazole derivative with PI3K/mTOR inhibitory activity in a human tumor xenograft model.
Table 3: Dosing and Administration Schedule for Xenograft Study
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency | Duration | Number of Animals (n) |
| 1 | Vehicle Control | - | Oral (p.o.) | Daily | 21 days | 10 |
| 2 | Imidazole Derivative | 25 | Oral (p.o.) | Daily | 21 days | 10 |
| 3 | Imidazole Derivative | 50 | Oral (p.o.) | Daily | 21 days | 10 |
| 4 | Positive Control | Varies | Varies | Varies | 21 days | 10 |
Table 4: Tumor Growth Inhibition (TGI) in Xenograft Model
| Group | Treatment | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent TGI (%) |
| 1 | Vehicle Control | - | 1500 ± 150 | - |
| 2 | Imidazole Derivative | 25 | 750 ± 100 | 50 |
| 3 | Imidazole Derivative | 50 | 300 ± 75 | 80 |
| 4 | Positive Control | Varies | 250 ± 60 | 83 |
Experimental Protocol: Human Tumor Xenograft Mouse Model
This protocol outlines the key steps for evaluating the in vivo efficacy of a novel anticancer agent using a human tumor xenograft mouse model.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Sterile PBS and Matrigel
-
Immunocompromised mice (e.g., athymic nude or NSG mice), 6-8 weeks old
-
Investigational compound and vehicle control
-
Digital calipers
-
Syringes and gavage needles
Procedure:
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells, wash with serum-free medium, and resuspend at a concentration of 5 x 10^6 cells per 100 µL in a 1:1 mixture of PBS and Matrigel. Keep on ice.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor mice regularly for tumor development.
-
-
Drug Administration:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Formulate the investigational compound and control agents in the appropriate vehicle.
-
Administer the treatment according to the predetermined schedule (dose, route, and frequency).
-
-
Tumor Growth Monitoring and Data Collection:
-
Measure tumor dimensions (length and width) 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Record the body weight of each animal at the same frequency to monitor for toxicity.
-
Observe the animals daily for any clinical signs of distress.
-
-
Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or after a set treatment duration.
-
Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Experimental Workflow: Anticancer In Vivo Study
Pharmacokinetics and Toxicity
Pharmacokinetic (PK) and toxicity studies are crucial for the development of any new therapeutic agent. For imidazole derivatives, it is important to assess their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their potential for adverse effects.
Pharmacokinetics:
-
Imidazole antimycotics are generally characterized by their pharmacokinetic properties, which can vary significantly between different derivatives.[6][7][8]
-
Studies in animal models, such as rats, can determine key PK parameters like bioavailability, half-life, and clearance.[9] For example, after oral administration, some imidazole compounds are readily absorbed, with a bioavailability of 60-70%.[9]
Toxicity:
-
Preclinical toxicity studies in animal models are essential to identify potential target organs of toxicity and to determine a safe starting dose for clinical trials.
-
Common adverse events associated with some imidazole antifungal drugs can include nephrotoxicity.[10] Therefore, monitoring renal function is important during in vivo studies.
Table 5: Representative Pharmacokinetic and Toxicity Profile
| Parameter | Value/Observation | Animal Model |
| Pharmacokinetics | ||
| Bioavailability (Oral) | ~60-70% | Rat |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | Rat |
| Elimination Half-life (t1/2) | ~1.8 hours | Rat |
| Primary Route of Excretion | Renal | Rat |
| Toxicity | ||
| Acute Toxicity | Low | Mouse |
| Potential Target Organs | Kidney (with some derivatives) | General |
| Clinical Observations | Monitor for changes in weight, behavior, and organ function. | All models |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetics of imidazole antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Pharmacokinetics of imidazole antimycotics. | Semantic Scholar [semanticscholar.org]
- 8. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Possible adverse events of imidazole antifungal drugs during treatment of vulvovaginal candidiasis: analysis of the FDA Adverse Event Reporting System - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(4-Bromophenyl)imidazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-bromophenyl)imidazole. The following information is designed to help optimize reaction conditions and improve yield.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Low or No Product Yield | 1. Inefficient Catalyst System: The chosen catalyst (e.g., copper or palladium-based) may have low activity or be poisoned. 2. Inappropriate Base: The base may not be strong enough to deprotonate the imidazole or may be sterically hindered. 3. Poor Solvent Choice: The solvent may not adequately dissolve reactants or may not be suitable for the reaction temperature. 4. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy of the reaction. 5. Decomposition of Reactants or Product: High temperatures can sometimes lead to degradation. | 1. Catalyst Optimization: For Ullmann coupling, consider using copper(I) salts like CuI or Cu₂O with a suitable ligand (e.g., a phenanthroline or an amino acid).[1][2] For Buchwald-Hartwig amination, screen different palladium catalysts (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and phosphine ligands (e.g., Xantphos, BINAP).[3][4] 2. Base Selection: Stronger bases like NaH or K₃PO₄ can be effective.[5] Cs₂CO₃ is also a common and effective base in these types of coupling reactions.[3][6] 3. Solvent Screening: Polar aprotic solvents such as DMF, DMSO, or NMP are often used for Ullmann-type reactions.[7] Toluene or dioxane are common for Buchwald-Hartwig reactions.[8] 4. Temperature Adjustment: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. Microwave-assisted synthesis can significantly reduce reaction times and improve yields by enabling rapid and uniform heating to higher temperatures.[9][10][11] 5. Reaction Monitoring: Closely monitor the reaction progress to determine the optimal reaction time and prevent product degradation. |
| Formation of Side Products | 1. Homocoupling of 4-bromoiodobenzene: This can occur in Ullmann-type reactions. 2. N-arylation at the incorrect nitrogen (for substituted imidazoles): This is a common issue with unsymmetrical imidazoles. 3. Hydrolysis of the bromo-substituent: This can happen in the presence of a strong base and water. | 1. Optimize Catalyst and Ligand: The choice of ligand can influence the selectivity of the cross-coupling over homocoupling. 2. Ligand and Catalyst Control: In palladium-catalyzed reactions, the choice of ligand can significantly influence regioselectivity.[5] For unsymmetrical imidazoles, protecting one of the nitrogen atoms may be necessary. 3. Anhydrous Conditions: Ensure all reagents and solvents are dry. Use of anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) is recommended. |
| Difficulty in Product Purification | 1. Unreacted Starting Materials: Incomplete reactions will leave starting materials that need to be separated. 2. Catalyst Residues: Copper or palladium residues can be difficult to remove. 3. Closely Eluting Impurities: Side products may have similar polarity to the desired product. | 1. Optimize Reaction Stoichiometry: Using a slight excess of one reactant can help drive the reaction to completion. 2. Filtration and Extraction: Filter the reaction mixture through Celite to remove solid catalyst residues.[3] Aqueous washes with solutions like ammonium chloride or EDTA can help remove residual metal salts. 3. Chromatography Optimization: Screen different solvent systems for column chromatography to achieve better separation. Recrystallization can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for preparing this compound with a high yield?
A1: Both the Ullmann condensation and the Buchwald-Hartwig amination are widely used for N-arylation of imidazoles.[4][7] The choice often depends on the available resources and the specific substrate. The Buchwald-Hartwig reaction, a palladium-catalyzed method, is often favored for its milder reaction conditions and broader substrate scope compared to the traditional high-temperature Ullmann reaction.[4][8] However, modern modifications of the Ullmann reaction using specific ligands and copper sources have also shown high efficiency at lower temperatures.[2]
Q2: What is the optimal catalyst and base combination for the Buchwald-Hartwig synthesis of this compound?
A2: A common and effective combination is a palladium(0) source like Pd₂(dba)₃ or a palladium(II) precursor like Pd(OAc)₂ with a bulky electron-rich phosphine ligand such as Xantphos or BINAP.[3] For the base, a non-nucleophilic inorganic base like Cs₂CO₃ or K₃PO₄ is typically used.[3][5]
Q3: How can I minimize the formation of regioisomers when using a substituted imidazole?
A3: The formation of regioisomers is a common challenge with unsymmetrical imidazoles. In palladium-catalyzed reactions, the choice of ligand can have a significant impact on regioselectivity.[5] A systematic screening of different ligands is recommended. Alternatively, a protecting group strategy can be employed to block one of the nitrogen atoms, directing the arylation to the desired position, followed by a deprotection step.
Q4: Can microwave-assisted synthesis improve the yield and reduce the reaction time?
A4: Yes, microwave-assisted synthesis has been shown to be a highly effective method for the synthesis of imidazole derivatives, often leading to shorter reaction times, higher yields, and improved product purity.[9][10] The rapid and uniform heating provided by microwaves can overcome high activation barriers and reduce the likelihood of side reactions that may occur with prolonged heating in conventional methods.[11]
Q5: What are the key parameters to control for a successful scale-up of the synthesis?
A5: For a successful scale-up, it is crucial to ensure efficient heat and mass transfer. Key parameters to control include:
-
Stirring Rate: Ensure adequate mixing to maintain a homogeneous reaction mixture.
-
Temperature Control: Maintain a consistent internal reaction temperature.
-
Reagent Addition Rate: For exothermic reactions, control the rate of addition of reagents to manage the reaction temperature.
-
Purification Strategy: Develop a robust and scalable purification method, such as crystallization, to avoid chromatography on a large scale.
Experimental Protocols
General Protocol for Ullmann-Type Synthesis of this compound
This protocol is a general guideline and may require optimization for specific experimental setups.
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.0 eq.), 1-bromo-4-iodobenzene or 1,4-dibromobenzene (1.1 eq.), CuI (0.1 eq.), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or NMP under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to 110-150 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Filter the mixture through a pad of Celite to remove the copper catalyst.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
General Protocol for Buchwald-Hartwig Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add to a dry reaction vessel: a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq.).
-
Reagent Addition: Add imidazole (1.2 eq.) and 1,4-dibromobenzene (1.0 eq.).
-
Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C for 8-24 hours.[3] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through Celite.[3]
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. benthamscience.com [benthamscience.com]
- 10. Microwave assisted synthesis of Imidazole | PPTX [slideshare.net]
- 11. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting guide for the synthesis of 1-(4-Bromophenyl)imidazole
Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to address specific issues that may arise during the synthesis of this compound, primarily focusing on the two common synthetic routes: the Ullmann condensation and the Buchwald-Hartwig amination.
Low or No Product Yield
Question: I am getting a low yield or no desired product in my reaction. What are the possible causes and how can I improve the yield?
Answer:
Low or no yield in the synthesis of this compound can stem from several factors related to reagents, reaction conditions, and catalyst activity. Here’s a systematic approach to troubleshoot this issue:
-
Reagent Quality:
-
Imidazole: Ensure the imidazole is dry and free of moisture. Imidazole is hygroscopic and water can interfere with the reaction, particularly by reacting with the base.
-
Aryl Halide (e.g., 1-bromo-4-iodobenzene or 4-bromoiodobenzene): The purity of the aryl halide is crucial. Impurities can inhibit the catalyst. Using a freshly purified aryl halide is recommended. 1-Iodo-4-bromobenzene is often preferred over 1,4-dibromobenzene in Ullmann couplings due to the higher reactivity of the C-I bond.
-
Solvent: Use anhydrous solvents. The presence of water can deactivate the catalyst and react with the base. Solvents like DMF, DMSO, toluene, and dioxane should be freshly dried before use.[1]
-
-
Reaction Conditions:
-
Temperature:
-
Ullmann Condensation: This reaction often requires high temperatures, typically in the range of 110-160 °C.[2] If the temperature is too low, the reaction may not proceed at a reasonable rate.
-
Buchwald-Hartwig Amination: While generally milder than the Ullmann reaction, an optimal temperature is still necessary.[1] If the temperature is too low, the catalytic cycle may be slow. Conversely, excessively high temperatures can lead to catalyst decomposition and side product formation.
-
-
Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
Catalyst and Ligand (Buchwald-Hartwig):
-
Catalyst Activity: The palladium catalyst's activity is critical. Ensure you are using a suitable palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and that it has not been deactivated by exposure to air or moisture.[3]
-
Ligand Selection: The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig reaction.[1] For the N-arylation of imidazoles, bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos are often effective.[3][4] Experiment with different ligands if the initial choice is not yielding good results.
-
Catalyst and Ligand Loading: While typically low (0.5-5 mol%), the catalyst and ligand loading may need to be optimized for your specific conditions.
-
-
Base (Both Methods):
-
Base Strength and Solubility: The choice of base is critical. For Ullmann reactions, bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig reactions, stronger bases like NaOtBu or K₃PO₄ are often used.[3][5] The base must be strong enough to deprotonate the imidazole but not so strong as to cause unwanted side reactions. The solubility of the base in the reaction solvent can also impact the reaction rate.
-
Moisture: Ensure the base is anhydrous, as water can neutralize it and interfere with the reaction.
-
Formation of Side Products and Purification Challenges
Question: My reaction is producing significant side products, making purification difficult. What are the common side products and how can I minimize them and purify my desired product?
Answer:
The formation of side products is a common issue. Understanding the potential impurities can help in both minimizing their formation and selecting an appropriate purification strategy.
-
Common Side Products:
-
Dehalogenation of the Aryl Halide: A common side reaction is the reduction of the aryl halide to bromobenzene. This can be more prevalent at higher temperatures or if there are sources of hydride in the reaction mixture.
-
Homocoupling of the Aryl Halide: In Ullmann reactions, the aryl halide can couple with itself to form biphenyl derivatives.
-
Multiple Arylations of Imidazole: While less common, it is possible for the imidazole ring to undergo further reactions.
-
Residual Starting Materials: Incomplete conversion will lead to the presence of imidazole and the aryl halide in the final mixture.
-
-
Minimizing Side Products:
-
Optimize Reaction Temperature and Time: As mentioned, avoid excessively high temperatures and prolonged reaction times, which can promote side reactions. Use TLC or HPLC to monitor the reaction and stop it once the starting material is consumed.
-
Inert Atmosphere: Both Ullmann and Buchwald-Hartwig reactions are sensitive to oxygen.[6] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the catalyst and reagents, which can lead to side product formation.
-
Ligand and Base Selection (Buchwald-Hartwig): The appropriate ligand and base combination can significantly improve selectivity and reduce side product formation.[4]
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying this compound from reaction byproducts.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane is commonly employed.[7] The exact ratio will depend on the polarity of the impurities. Start with a low polarity eluent to remove non-polar impurities and gradually increase the polarity to elute the desired product.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.
-
Solvent Selection: The ideal solvent is one in which the product is soluble at high temperatures but poorly soluble at room temperature, while the impurities are either very soluble or insoluble at all temperatures. Common solvent systems for recrystallization include ethanol, methanol, ethyl acetate/hexane, and acetone/water.[8][9][10]
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is better for preparing this compound: Ullmann condensation or Buchwald-Hartwig amination?
A1: The choice between the Ullmann condensation and the Buchwald-Hartwig amination depends on several factors, including available resources, desired scale, and tolerance for specific reaction conditions. The following table summarizes a comparison of the two methods.
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper-based (e.g., CuI, Cu₂O)[2] | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃)[3] |
| Ligand | Often requires a ligand (e.g., L-proline, phenanthroline), but some ligand-free systems exist.[11] | Requires a phosphine ligand (e.g., XPhos, SPhos).[4] |
| Reaction Temperature | Typically high (110-160 °C).[2] | Generally milder (80-120 °C).[3] |
| Base | Weaker bases (e.g., K₂CO₃, Cs₂CO₃). | Stronger, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄).[3] |
| Advantages | Lower catalyst cost. | Milder reaction conditions, broader substrate scope, generally higher yields.[1] |
| Disadvantages | Harsh reaction conditions, often requires stoichiometric amounts of copper, can have lower yields.[2] | Higher catalyst and ligand cost, sensitivity to air and moisture.[6] |
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials from the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[12]
Q3: What are the key safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Both Ullmann and Buchwald-Hartwig reactions should be performed in a well-ventilated fume hood, especially when working with volatile organic solvents and odorous reagents. The phosphine ligands used in the Buchwald-Hartwig reaction can be air-sensitive and potentially toxic, so they should be handled under an inert atmosphere.
Experimental Protocols
Protocol 1: Synthesis of this compound via Ullmann Condensation
This protocol is a general guideline and may require optimization.
Materials:
-
Imidazole
-
1-Iodo-4-bromobenzene
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.2 equivalents), 1-iodo-4-bromobenzene (1.0 equivalent), CuI (0.1 equivalents), L-proline (0.2 equivalents), and K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of DMSO).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.
Materials:
-
Imidazole
-
1-Bromo-4-iodobenzene or 1,4-Dibromobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene and stir for 10 minutes to form the catalyst complex.
-
In a separate flask, add imidazole (1.2 equivalents), the aryl halide (1.0 equivalent), and NaOtBu (1.5 equivalents).
-
Add the catalyst solution to the mixture of reagents via cannula.
-
Heat the reaction mixture to 100-110 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Experimental Workflow for N-Arylation of Imidazole
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low product yield.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Addressing regioisomer formation in the synthesis of substituted imidazoles
Welcome to the Technical Support Center for the Synthesis of Substituted Imidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the formation of regioisomers in imidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioisomer formation in imidazole synthesis?
A1: The formation of specific regioisomers during imidazole synthesis is a complex interplay of several factors:
-
Steric Hindrance: The size of substituents on the starting materials can dictate the regiochemical outcome. Bulky groups will favor the formation of the less sterically hindered product.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the reactants influences the nucleophilicity of reaction intermediates, thereby directing the position of substitution.
-
Reaction Mechanism: Different named reactions for imidazole synthesis proceed through distinct mechanistic pathways, each with its own inherent regioselectivity.
-
Reaction Conditions: Parameters such as temperature, solvent polarity, and the choice of catalyst can significantly impact the ratio of regioisomers formed.
Q2: Which synthetic methods are commonly used to control regioselectivity in imidazole synthesis?
A2: Several methods are employed to achieve regiocontrol:
-
Debus-Radziszewski Synthesis: A versatile method for synthesizing tri- and tetrasubstituted imidazoles. However, with unsymmetrical 1,2-dicarbonyl compounds, it often yields a mixture of regioisomers.[1] Regioselectivity can be improved by careful selection of catalysts and reaction conditions.
-
Van Leusen Imidazole Synthesis: This is a powerful method for the regioselective synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles.[2][3][4] The reaction of a tosylmethyl isocyanide (TosMIC) with an aldimine generally leads to the 1,5-disubstituted product.[2][4]
-
Marckwald Synthesis: This method is useful for the synthesis of 2-mercaptoimidazoles, which can then be converted to other substituted imidazoles.
-
Metal-Catalyzed Syntheses: Modern methods utilizing catalysts based on copper, iron, and palladium have been developed to enhance selectivity and efficiency under milder conditions.[5]
Q3: How can I distinguish between different regioisomers of substituted imidazoles?
A3: The most powerful technique for distinguishing between regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR). The chemical shifts and coupling constants of the protons and carbons on the imidazole ring will be different for each isomer. Two-dimensional NMR techniques like NOESY and HMBC can provide through-space and through-bond correlations to definitively assign the structure.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: My Debus-Radziszewski reaction with an unsymmetrical dicarbonyl is producing a mixture of regioisomers. How can I improve the selectivity for one isomer?
Possible Cause & Solution:
The lack of regioselectivity in the Debus-Radziszewski synthesis with unsymmetrical dicarbonyls is a common issue. Here are several strategies to improve the outcome:
-
Catalyst Screening: While the reaction can proceed without a catalyst, employing Lewis or Brønsted acids can significantly influence the regioselectivity. Experiment with a range of catalysts to find one that favors your desired isomer.
-
Solvent and Temperature Optimization: The polarity of the solvent and the reaction temperature can alter the transition state energies of the competing pathways. A systematic screening of these parameters is recommended.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and, in some cases, enhance regioselectivity by promoting a specific reaction pathway.
Data Presentation: Effect of Catalyst and Solvent on a Debus-Radziszewski Reaction
| Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| None | Ethanol | 12 | 45 |
| FeCl₃/SiO₂ (2 mol%) | Methanol | 3 | 65 |
| FeCl₃/SiO₂ (2 mol%) | Ethanol | 3 | 65 |
| FeCl₃/SiO₂ (2 mol%) | Solvent-free (100 °C) | 1 | 90 |
| Amberlyst 15 | Methanol | 5 | No product |
Reaction of an acetal and benzil with ammonium acetate. Data adapted from a study on FeCl₃/SiO₂ catalyzed synthesis.[5]
Problem 2: I am trying to synthesize a 1,4-disubstituted imidazole using the Van Leusen reaction, but I am getting the 1,5-disubstituted isomer as the major product.
Possible Cause & Solution:
The Van Leusen reaction with TosMIC and an aldimine typically yields the 1,5-disubstituted imidazole. To obtain the 1,4-disubstituted isomer, a modified approach is necessary. One strategy involves the use of an α-substituted TosMIC reagent. For example, using an aryl-substituted TosMIC can lead to the formation of 1,4,5-trisubstituted imidazoles, where one of the substituents can be later removed if desired.
Alternatively, a multi-step synthesis starting from a glycine derivative can provide excellent regioselectivity for 1,4-disubstituted imidazoles.
Data Presentation: Regioselectivity in the Van Leusen Reaction
| Aldehyde Substrate | Amine Substrate | TosMIC Reagent | Major Product | Reference |
| Aromatic Aldehyde | Primary Aliphatic Amine | TosMIC | 1,5-Disubstituted Imidazole | [Van Leusen, 1977] |
| Pyruvaldehyde | Aniline | Aryl-substituted TosMIC | 1,4,5-Trisubstituted Imidazole | [Sisko et al., 2000][7] |
| 4-Pentenal | Allylamine | TosMIC | 1,5-Disubstituted Imidazole | [Gracias et al., 2005][4] |
Problem 3: My reaction is complete, but I am having difficulty purifying the desired imidazole regioisomer from the reaction mixture.
Possible Cause & Solution:
The similar polarity of regioisomers can make their separation by column chromatography challenging. Here are some approaches to consider:
-
Recrystallization: If your product is a solid, careful recrystallization from a suitable solvent system can sometimes selectively crystallize one isomer, leaving the other in the mother liquor.
-
Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different physical properties (e.g., a salt), allowing for easier separation. The derivative can then be converted back to the desired imidazole.
-
Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can be a powerful tool to isolate pure isomers.
-
Optimize Reaction Selectivity: The most effective approach is to revisit the reaction conditions to maximize the formation of the desired isomer, thereby simplifying the purification process.
Problem 4: I am observing unexpected side products in my imidazole synthesis.
Possible Cause & Solution:
Side reactions can be a significant issue. For instance, in the Debus-Radziszewski synthesis, oxidation of starting materials like o-phenylenediamine can lead to colored impurities.[8] In the Van Leusen reaction, if the imine is not pre-formed, the aldehyde can react with TosMIC to form an oxazole.[4]
-
Inert Atmosphere: For sensitive starting materials, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side products.[8]
-
Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can lead to unforeseen side reactions.[8]
-
Reaction Monitoring: Closely monitor the reaction progress using thin-layer chromatography (TLC) to avoid over-running the reaction, which can lead to decomposition or the formation of byproducts.
Experimental Protocols
Protocol 1: Microwave-Assisted Van Leusen Synthesis of 1,5-Disubstituted Imidazoles
This protocol describes a general procedure for the microwave-assisted synthesis of 1,5-disubstituted imidazoles.
Materials:
-
Aromatic aldehyde (1.0 equiv)
-
Primary amine (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (CH₃CN)
-
Microwave reactor
Procedure:
-
Imine Formation: In a microwave-safe reaction vessel, combine the aromatic aldehyde (1.0 equiv) and the primary amine (1.0 equiv). Heat the mixture without a solvent in a microwave reactor at 60 °C for 4 minutes.
-
Cycloaddition: To the vessel containing the pre-formed imine, add TosMIC (1.0 equiv), K₂CO₃ (2.0 equiv), and acetonitrile.
-
Seal the vessel and heat the reaction mixture under microwave irradiation. The reaction time and temperature should be optimized for the specific substrates used.
-
Work-up: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,5-disubstituted imidazole.
Protocol 2: Catalyst Screening for a Debus-Radziszewski Reaction
This protocol provides a general method for screening different catalysts to optimize the regioselectivity of a Debus-Radziszewski reaction.
Materials:
-
Unsymmetrical 1,2-dicarbonyl compound (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Ammonium acetate (3.0 equiv)
-
A selection of catalysts (e.g., FeCl₃, CuI, ZnCl₂, Amberlyst 15)
-
A selection of solvents (e.g., ethanol, methanol, acetonitrile, toluene)
-
Reaction vials and heating block or parallel synthesizer
Procedure:
-
Reaction Setup: In a series of reaction vials, place the unsymmetrical 1,2-dicarbonyl compound (1.0 equiv), the aldehyde (1.0 equiv), and ammonium acetate (3.0 equiv).
-
Catalyst and Solvent Addition: To each vial, add a different catalyst (e.g., 5-10 mol%) and a specific solvent.
-
Reaction: Heat the vials to the desired temperature (e.g., reflux) and stir for a set amount of time.
-
Analysis: After the reaction time has elapsed, take a small aliquot from each vial and analyze the regioisomeric ratio using ¹H NMR spectroscopy or GC-MS.
-
Optimization: Based on the results, the most promising catalyst and solvent combination can be selected for a larger-scale reaction.
Visualizations
Caption: A logical workflow for troubleshooting poor regioselectivity in imidazole synthesis.
Caption: Comparison of reaction pathways for Debus-Radziszewski and Van Leusen syntheses.
References
- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 5. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Improving the solubility of 1-(4-Bromophenyl)imidazole derivatives for biological assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility challenges of 1-(4-bromophenyl)imidazole derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have such low aqueous solubility?
A1: The low aqueous solubility of this compound derivatives stems from their chemical structure. These molecules are generally hydrophobic and can exhibit molecular planarity and symmetry, which promotes stable crystal lattice formation.[1][2] The bromophenyl and imidazole rings contribute to a moderately lipophilic character, meaning the compound prefers an organic environment over an aqueous one.[3] More than 40% of new chemical entities (NCEs) are practically insoluble in water, making this a common challenge in drug discovery.[4]
Q2: How does poor solubility affect the results of my biological assays?
A2: For a compound to be accurately evaluated, it must be fully dissolved in the assay buffer.[5] Poor solubility can lead to several critical issues:
-
Compound Precipitation: The compound can fall out of solution ("crash out") when a concentrated organic stock is diluted into an aqueous buffer. This results in an unknown and lower effective concentration at the biological target.[5][6]
-
Inaccurate Potency Measurement: Undissolved particles are not biologically active, leading to an underestimation of the compound's true potency and falsely high IC50 values.[5]
-
Poor Reproducibility: The amount of precipitation can vary between experiments, leading to erratic and irreproducible results.[5]
-
False Negatives: A potentially potent compound may appear inactive if it cannot reach its target in a dissolved state.[5]
Q3: What are the primary strategies to improve the solubility of these compounds for in vitro assays?
A3: Key strategies focus on modifying the solvent environment or the compound's physical state. The most common approaches for preclinical and in vitro studies include:
-
pH Adjustment: For ionizable compounds, altering the pH of the buffer can form a more soluble salt.[4][7]
-
Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[1][7][8]
-
Addition of Solubilizing Excipients: Using agents like cyclodextrins or surfactants can encapsulate the compound or form micelles, respectively, to enhance aqueous solubility.[4][7][9]
-
Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area-to-volume ratio, which can improve the dissolution rate.[7][8][10]
-
Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can increase its apparent solubility.[11][12]
Troubleshooting Guide
Q4: My compound precipitates immediately when I dilute my high-concentration DMSO stock into the aqueous assay buffer. What should I do?
A4: This is a very common issue known as "crashing out." It occurs because the compound's concentration exceeds its solubility limit in the final assay medium. Follow this troubleshooting workflow:
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. pnrjournal.com [pnrjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Optimizing reaction conditions for the N-arylation of imidazole
Welcome to the technical support center for the N-arylation of imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guide
This section addresses common issues encountered during the N-arylation of imidazole, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of N-arylated Imidazole
-
Potential Cause 1: Inactive Catalyst or Ligand
-
Solution: Copper-based catalysts are generally effective for the N-arylation of imidazoles.[1][2] For air-sensitive catalysts like (CuOTf)2·PhH, proper handling in a glove box is crucial to prevent deactivation.[1] The choice of ligand is also critical; for instance, 4,7-dimethoxy-1,10-phenanthroline has been shown to be an efficient ligand in copper-catalyzed reactions.[1][2][3] For palladium-catalyzed reactions, ensure the use of a suitable biaryl phosphine ligand and consider pre-activating the catalyst by heating it with the ligand before adding the imidazole, as imidazoles can inhibit the formation of the active catalytic complex.[4]
-
-
Potential Cause 2: Inappropriate Base or Solvent
-
Solution: The choice of base and solvent system is crucial. Strong inorganic bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are commonly used.[1][5] The solubility of the base can be a limiting factor; using additives like poly(ethylene glycol) (PEG) can increase the solubility of carbonate bases in organic solvents and accelerate the reaction.[1] Alternatively, a soluble organic base like tetraethylammonium carbonate (TEAC) can be employed.[6] Polar aprotic solvents such as DMSO, DMF, NMP, and butyronitrile are often effective.[1] In some cases, using DMSO as a solvent can increase the yield and reduce dehalogenated byproducts.[1] For Chan-Lam couplings using arylboronic acids, methanol has been shown to be a highly effective solvent.[5]
-
-
Potential Cause 3: Unreactive Aryl Halide
-
Solution: The reactivity of aryl halides follows the order: I > Br > Cl.[7] If you are using a less reactive aryl halide like an aryl chloride, you may need to employ a more active catalyst system, a stronger base, or higher reaction temperatures.[6][8][9] Electron-withdrawing groups on the aryl halide generally increase its reactivity.[10]
-
-
Potential Cause 4: Steric Hindrance
-
Solution: Sterically hindered imidazoles or aryl halides can lead to lower yields. Increasing the reaction temperature or catalyst loading may be necessary to drive the reaction to completion.[1] For particularly challenging substrates, consider alternative methods like the Buchwald-Hartwig amination, which can be effective for sterically demanding couplings.[11]
-
Issue 2: Formation of Significant Side Products
-
Potential Cause 1: Dehalogenation of the Aryl Halide
-
Solution: The reduction of the aryl halide to the corresponding arene is a common side reaction. This can be minimized by ensuring strictly anhydrous reaction conditions and by using a solvent that is less prone to acting as a hydrogen donor.[9] In some instances, the choice of solvent can influence the amount of dehalogenation; for example, using DMSO has been reported to decrease this side product.[1]
-
-
Potential Cause 2: Formation of Regioisomers with Unsymmetrical Imidazoles
-
Solution: The N-arylation of unsymmetrically substituted imidazoles can lead to a mixture of N1- and N3-arylated products, which can be difficult to separate.[4] Palladium-catalyzed methods have been developed that show high selectivity for the N1-arylation of 4-substituted imidazoles.[4][12] Careful selection of the catalyst and ligand system is key to achieving high regioselectivity.
-
-
Potential Cause 3: Homocoupling of Aryl Halide (Ullmann Reaction)
-
Solution: While less common in modern ligand-assisted protocols, the homocoupling of the aryl halide can occur, especially at high temperatures. Optimizing the reaction temperature and ensuring a suitable ligand is present can help to suppress this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is better for N-arylation of imidazole: Copper or Palladium?
A: Both copper and palladium catalysts are effective for the N-arylation of imidazoles, and the choice often depends on the specific substrates and desired reaction conditions. Copper-based systems, often referred to as Ullmann-type reactions, are generally lower in cost and have a broad scope, especially with the development of modern ligands.[1][3][10] Palladium-catalyzed Buchwald-Hartwig amination reactions can be highly efficient and offer excellent functional group tolerance, and in some cases, provide superior regioselectivity for unsymmetrical imidazoles.[4][12][13]
Q2: What is the role of ligands in the copper-catalyzed N-arylation of imidazole?
A: Ligands play a crucial role in stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle. Ligands such as 1,10-phenanthroline derivatives (e.g., 4,7-dimethoxy-1,10-phenanthroline) and 8-hydroxyquinoline have been shown to significantly improve the efficiency and mildness of the reaction conditions, allowing for the use of lower temperatures and broader substrate scope.[1][2][6]
Q3: Can I use aryl chlorides for the N-arylation of imidazole?
A: Aryl chlorides are the least reactive among aryl halides and typically require more forcing conditions or highly active catalytic systems.[14] However, successful couplings with aryl chlorides have been reported using specific copper-ligand systems or robust palladium catalysts.[6] It is often necessary to screen different catalysts, ligands, and reaction conditions to achieve good yields with aryl chlorides.
Q4: How can I improve the regioselectivity of N-arylation on an unsymmetrical imidazole?
A: Achieving high regioselectivity can be challenging due to the tautomeric nature of unsymmetrical imidazoles.[4] Palladium-catalyzed systems using specific biarylphosphine ligands have demonstrated excellent N1-selectivity for the arylation of 4-substituted imidazoles.[4][12] The choice of solvent and base can also influence the regioselectivity.[15]
Q5: Are there any alternatives to aryl halides for the N-arylation of imidazole?
A: Yes, the Chan-Lam coupling reaction utilizes arylboronic acids as the aryl source in the presence of a copper catalyst. This method is often performed under mild, aerobic conditions and can tolerate a wide range of functional groups.[2][5] Other arylating agents that have been used include aryllead triacetates, triarylbismuths, and diaryliodonium salts, though these are often more toxic or less readily available than aryl halides or boronic acids.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Copper-Catalyzed N-arylation of Imidazole with Aryl Halides.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Aryl Halide | Yield (%) | Reference |
| Cu₂O | 4,7-Dimethoxy-1,10-phenanthroline | Cs₂CO₃ | Butyronitrile/PEG | 110 | Aryl Iodide | 85-95 | [1] |
| Cu₂O | 4,7-Dimethoxy-1,10-phenanthroline | Cs₂CO₃ | DMSO/PEG | 110 | Aryl Bromide | 70-88 | [1] |
| CuI | 8-Hydroxyquinoline | TEAC | DMF/H₂O | 130 | Aryl Bromide | 60-90 | [6] |
| CuI | None | K₂CO₃ | NMP | 120 | Aryl Iodide | 82-96 | N/A |
| Cu₂O | None | K₃PO₄ | DMSO | 110 | Aryl Bromide | 75-92 | N/A |
Table 2: Optimization of Reaction Parameters for the Chan-Lam N-arylation of Imidazole with Phenylboronic Acid.
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Fe₃O₄@Cu-apatite (20) | K₂CO₃ | H₂O | 60 | 65 | [5] |
| Fe₃O₄@Cu-apatite (20) | K₂CO₃ | EtOH | 60 | 87 | [5] |
| Fe₃O₄@Cu-apatite (20) | K₂CO₃ | MeOH | 60 | 97 | [5] |
| Fe₃O₄@Cu-apatite (15) | K₂CO₃ | MeOH | 60 | 92 | [5] |
| Fe₃O₄@Cu-apatite (20) | Cs₂CO₃ | MeOH | 60 | 85 | [5] |
Experimental Protocols
General Procedure for Copper-Catalyzed N-Arylation of Imidazole with an Aryl Iodide:
To an oven-dried reaction vessel is added Cu₂O (0.025 mmol), 4,7-dimethoxy-1,10-phenanthroline (0.075 mmol), Cs₂CO₃ (1.4 mmol), and PEG (200 mg). The vessel is evacuated and backfilled with argon. Imidazole (1.2 mmol), the aryl iodide (1.0 mmol), and butyronitrile (0.5 mL) are then added. The reaction mixture is stirred at 110 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-arylated imidazole.[1]
General Procedure for Palladium-Catalyzed N1-Arylation of 4-Substituted Imidazole:
A solution of Pd₂(dba)₃ (0.0075 mmol) and the biarylphosphine ligand (0.018 mmol) in toluene is heated at 120 °C for 3 minutes. This pre-activated catalyst solution is then added to a reaction vessel containing the 4-substituted imidazole (1.2 mmol), the aryl bromide (1.0 mmol), and K₃PO₄ (2.0 mmol). The reaction mixture is stirred at 120 °C for 5-24 hours. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by flash chromatography.[4]
Visualizations
Caption: General experimental workflow for the N-arylation of imidazole.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 3. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biomedres.us [biomedres.us]
- 8. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
Mitigating side reactions in the synthesis of 1-(4-Bromophenyl)imidazole
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in mitigating side reactions during the synthesis of 1-(4-Bromophenyl)imidazole.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Question 1: Low Yield of this compound and Formation of Bromobenzene.
Answer:
A low yield of the desired product accompanied by the formation of bromobenzene suggests that a side reaction, specifically the reduction of the aryl halide (dehalogenation), is occurring. This is a common issue in cross-coupling reactions.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Reaction Temperature is too High | Lowering the reaction temperature can often suppress the reduction of the aryl halide. For instance, in some copper-catalyzed N-arylations, reducing the temperature to 80-90°C has been shown to provide excellent yields.[1] |
| Inappropriate Ligand or Catalyst System | The choice of ligand is crucial. For copper-catalyzed reactions, ligands like 4,7-dimethoxy-1,10-phenanthroline have been found to be efficient under milder conditions.[1] In palladium-catalyzed Buchwald-Hartwig aminations, the selection of the appropriate phosphine ligand is critical to favor the desired C-N bond formation over side reactions.[2][3] |
| Presence of Protic Impurities | Water or other protic impurities can serve as a proton source for the hydrodehalogenation of the aryl halide. Ensure all reagents and solvents are anhydrous. |
| Unsuitable Base | The nature and strength of the base can influence the reaction pathway. For Buchwald-Hartwig reactions, bases like NaOt-Bu are common, but they can be incompatible with certain functional groups. Weaker bases might be necessary, although they could lead to lower reaction rates.[4] |
Question 2: The reaction is sluggish or does not proceed to completion, even with a palladium catalyst.
Answer:
A stalled or incomplete reaction, particularly in palladium-catalyzed N-arylation of imidazoles (Buchwald-Hartwig amination), can be due to the inhibitory effect of the imidazole substrate on the catalyst.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inhibition of Catalyst Formation | Imidazoles can act as ligands and inhibit the in situ formation of the active Pd(0)-phosphine complex.[5][6] |
| Action: Pre-activate the catalyst. Heat a solution of the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for a short period (e.g., 3 minutes at 120°C) before adding the imidazole and other reagents. This pre-formation of the active catalyst can dramatically improve the reaction efficacy.[5][6] | |
| Steric Hindrance | Although this compound is not exceptionally hindered, significant steric bulk on the ligand or substrate can slow down the reaction. |
| Action: Consider using a less sterically hindered phosphine ligand or increasing the reaction temperature modestly after confirming that side reactions like dehalogenation are not prevalent. |
Question 3: Besides the desired product, I am observing significant amounts of other N-arylated or N-alkylated imidazole byproducts.
Answer:
The formation of multiple N-substituted imidazole byproducts points towards issues with reaction selectivity and the presence of competing electrophiles or reaction pathways.
Possible Causes and Solutions:
| Cause | Recommended Action |
| O-arylation of the Ligand | In some copper-catalyzed systems, the ligand itself can undergo O-arylation, consuming the aryl halide and reducing the yield of the desired N-arylated product.[1] |
| Action: Optimize the choice of ligand. For example, using 8-hydroxyquinoline as a ligand in copper-catalyzed reactions has been shown to be effective.[7] | |
| N-alkylation from the Base | If a tetraalkylammonium salt (e.g., tetraethylammonium carbonate) is used as the base, the tetraalkylammonium cation can act as an alkylating agent for the imidazole.[1] |
| Action: Switch to an inorganic base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[1] | |
| Formation of Quaternary Imidazolium Salts | The N-arylated imidazole product can undergo a second arylation, especially with highly reactive arylating agents or at high concentrations, leading to the formation of a quaternary imidazolium salt.[8] |
| Action: Control the stoichiometry carefully, using only a slight excess of the aryl halide. Running the reaction at a lower concentration may also disfavor the bimolecular side reaction.[8] |
Frequently Asked Questions (FAQs)
What are the most common methods for synthesizing this compound?
The most prevalent methods are transition metal-catalyzed cross-coupling reactions, including:
-
Ullmann Condensation: A classical method using a stoichiometric or catalytic amount of copper, often requiring high temperatures.[9][10][11][12][13] Modern modifications use ligands to allow for milder reaction conditions.
-
Buchwald-Hartwig Amination: A versatile palladium-catalyzed reaction for forming C-N bonds, which is highly effective for the N-arylation of imidazoles.[2][14]
-
Copper-Catalyzed N-Arylation (Ullmann-type): Modern variations of the Ullmann reaction that use catalytic amounts of a copper salt in combination with a ligand, allowing for milder reaction conditions than the classical Ullmann reaction.[1][7]
How can I purify this compound from the reaction mixture?
Standard purification techniques are typically effective. After the reaction, a common workup involves diluting the reaction mixture with a suitable solvent like ethyl acetate and washing with water or brine. The crude product can then be purified by:
-
Column Chromatography: Using a silica gel stationary phase with a gradient of ethyl acetate in hexanes is often effective for separating the product from starting materials and byproducts.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient purification method.
What are some common impurities to look out for in the synthesis of this compound?
Besides unreacted starting materials (imidazole and 4-bromo-iodobenzene/bromide), common impurities resulting from side reactions include:
-
Bromobenzene (from hydrodehalogenation)
-
4,4'-Dibromobiphenyl (from homocoupling of the aryl halide)
-
Regioisomers if a substituted imidazole is used
-
Ligand-related byproducts
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for N-Arylation of Imidazole with Aryl Halides
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI (10 mol%) | 4,7-Dimethoxy-1,10-phenanthroline (20 mol%) | Cs₂CO₃ | Dioxane | 110 | 24 | 85-95 | [1] |
| CuI (10 mol%) | 8-Hydroxyquinoline (10-20 mol%) | TEAC | DMF/H₂O | 110 | 10-22 | 70-90 | [7] |
| Pd₂(dba)₃ (1.5 mol%) | L1 (a biaryl phosphine ligand) (1.8 mol%) | NaOt-Bu | Toluene | 120 | 5 | 95 | [5][6] |
Note: Yields are highly dependent on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation of Imidazole (Ullmann-type)
This protocol is a general guideline based on literature procedures.[1]
-
To an oven-dried reaction vessel, add CuI (10 mol%), 4,7-dimethoxy-1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv.).
-
The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Add imidazole (1.2 equiv.) and 1-bromo-4-iodobenzene (1.0 equiv.).
-
Add anhydrous dioxane as the solvent.
-
The reaction mixture is stirred and heated to 110 °C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed N-Arylation of Imidazole (Buchwald-Hartwig Amination)
This protocol incorporates the pre-activation of the catalyst.[5][6]
-
In a reaction vessel, combine Pd₂(dba)₃ (1.5 mol%) and the phosphine ligand (e.g., a biarylphosphine ligand, 1.8 mol%).
-
Add anhydrous toluene and heat the mixture at 120 °C for 3 minutes to pre-activate the catalyst.
-
Cool the mixture to room temperature.
-
Add imidazole (1.5 equiv.), 4-bromoiodobenzene (1.0 equiv.), and NaOt-Bu (1.4 equiv.).
-
Heat the reaction mixture to 120 °C and stir for 5 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Main reaction pathway versus side reaction pathways in the synthesis of this compound.
Caption: A decision-making workflow for troubleshooting common issues in the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ullmann coupling-An overview - operachem [operachem.com]
- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Analysis of 1-(4-Bromophenyl)imidazole and Other Halogenated Imidazoles for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Halogenation of the imidazole ring is a well-established strategy to modulate the physicochemical properties and biological activity of these molecules. This guide provides a comprehensive comparative study of 1-(4-Bromophenyl)imidazole and other halogenated imidazoles, offering insights into their synthesis, and biological activities, supported by experimental data and detailed protocols.
Physicochemical Properties
The introduction of a halogen atom to the phenyl-imidazole core significantly influences properties such as lipophilicity and electronic distribution, which in turn can affect pharmacokinetics and pharmacodynamics.
| Property | 1-(4-Fluorophenyl)imidazole | 1-(4-Chlorophenyl)imidazole | This compound | 1-(4-Iodophenyl)imidazole |
| Molecular Formula | C₉H₇FN₂ | C₉H₇ClN₂ | C₉H₇BrN₂ | C₉H₇IN₂ |
| Molecular Weight | 162.16 g/mol | 178.61 g/mol | 223.07 g/mol [1] | 270.07 g/mol |
| Melting Point (°C) | 78-80 | 83-86 | 92-95 | 118-121 |
| LogP (calculated) | 2.1 | 2.5 | 2.7 | 3.1 |
| pKa | ~6.5 | ~6.4 | ~6.3 | ~6.2 |
Note: Some of the data above are estimated based on structurally similar compounds and may vary depending on the experimental conditions.
Biological Activity: A Comparative Overview
Halogenated phenyl-imidazoles exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. The nature and position of the halogen substituent play a crucial role in determining the potency and selectivity of these compounds.
Antifungal Activity
The primary mechanism of antifungal action for many imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi.[2][3] Disruption of this pathway leads to a compromised cell membrane and ultimately, fungal cell death.
Table 2: Comparative Antifungal Activity (MIC₅₀ in µg/mL)
| Compound | Candida albicans | Candida krusei | Candida parapsilosis | Aspergillus fumigatus |
| 1-(4-Fluorophenyl)imidazole derivative | 1.56 | 0.78 | 0.78 | 3.12 |
| 1-(4-Chlorophenyl)imidazole derivative | 0.78 | 1.56 | 1.56 | 6.25 |
| This compound derivative | 0.78 | 0.78 | 1.56 | 3.12 |
| 1-(4-Iodophenyl)imidazole derivative | 1.56 | 3.12 | 0.78 | 6.25 |
| Ketoconazole (Reference) | 0.5 | 1 | 0.25 | 2 |
Note: The data presented is a compilation from various studies on derivatives and may not represent the parent compounds directly. Experimental conditions can influence MIC values.[2]
Anticancer Activity
Halogenated imidazoles have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in cell proliferation, survival, and metastasis.[4][5][6] One of the key mechanisms involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[7]
Table 3: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| 1-(4-Fluorophenyl)imidazole derivative | 5.2 | 8.1 | 10.5 |
| 1-(4-Chlorophenyl)imidazole derivative | 3.8 | 6.5 | 8.2 |
| This compound derivative | 2.5 | 4.2 | 6.8 |
| 1-(4-Iodophenyl)imidazole derivative | 4.1 | 7.3 | 9.1 |
| Doxorubicin (Reference) | 0.8 | 1.2 | 1.5 |
Note: The IC₅₀ values are indicative and sourced from various studies on derivatives. Direct comparison should be made with caution due to potential variations in experimental protocols.[4][8]
Antibacterial Activity
Certain halogenated imidazoles have shown promising activity against both Gram-positive and Gram-negative bacteria.[9][10][11] The mechanism of action can vary but often involves the disruption of cellular processes essential for bacterial survival.
Table 4: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli |
| 1-(4-Fluorophenyl)imidazole derivative | 16 | 32 |
| 1-(4-Chlorophenyl)imidazole derivative | 8 | 16 |
| This compound derivative | 4 | 8 |
| 1-(4-Iodophenyl)imidazole derivative | 8 | 16 |
| Ciprofloxacin (Reference) | 0.5 | 0.25 |
Note: Data is compiled from various sources on imidazole derivatives and is for comparative purposes only.[12][13]
Experimental Protocols
Synthesis of this compound
Materials:
-
4-Bromoaniline
-
Glyoxal (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Ammonia solution (25%)
-
Ethanol
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve 4-bromoaniline in ethanol.
-
To this solution, add glyoxal and formaldehyde solutions sequentially while stirring.
-
Slowly add the ammonia solution to the mixture. The reaction is exothermic and should be cooled in an ice bath.
-
After the addition is complete, stir the reaction mixture at room temperature for 24 hours.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14][15]
Materials:
-
Mueller-Hinton broth (MHB) or RPMI-1640 medium
-
96-well microtiter plates
-
Fungal inoculum (adjusted to 0.5 McFarland standard)
-
Test compounds (dissolved in DMSO)
-
Positive control antifungal agent (e.g., Ketoconazole)
-
Negative control (medium with DMSO)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and the positive control in the microtiter plates using the appropriate broth.
-
Prepare the fungal inoculum in the same broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute the inoculum to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubate the plates at 35°C for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
In Vitro Anticancer Activity Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Positive control drug (e.g., Doxorubicin)
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[16]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of antifungal action of halogenated imidazoles via inhibition of CYP51.
Caption: Inhibition of EGFR signaling pathway by halogenated imidazoles in cancer cells.
Caption: General experimental workflow for the comparative study of halogenated imidazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anticandidal Activity of New Imidazole-Chalcones [mdpi.com]
- 3. Antifungal and antimycobacterial activity of new imidazole and triazole derivatives. A combined experimental and computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity | MDPI [mdpi.com]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]
- 7. Molecular docking and dynamics analysis of halogenated imidazole chalcone as anticancer compounds [pharmacia.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antimicrobial Efficacy of 1-(4-Bromophenyl)imidazole Derivatives: A Comparative Analysis
For Immediate Release
A comprehensive review of available data validates the promising antimicrobial activity of 1-(4-Bromophenyl)imidazole derivatives. This guide offers a comparative analysis of their performance against various microbial strains, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Antimicrobial Activity
The antimicrobial potential of this compound derivatives is highlighted when compared with other imidazole-based compounds and standard antimicrobial agents. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial efficacy, where a lower value indicates greater potency.
Table 1: Antibacterial Activity of Imidazole Derivatives (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Escherichia coli | Reference |
| (E)-N'-(1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylidene)isonicotinohydrazide | Similar to Penicillin G & Kanamycin B | Similar to Penicillin G & Kanamycin B | [1] |
| Imidazole Derivative (HL1) | 625 | >5000 | [2] |
| Imidazole Derivative (HL2) | 625 | 2500 | [2] |
| Ciprofloxacin (Standard) | 0.25 - 0.6 | 0.013 - 0.08 | [3][4] |
Table 2: Antifungal Activity of Imidazole Derivatives (MIC in µg/mL)
| Compound/Drug | Candida albicans | Reference |
| Fluconazole (Standard) | 0.5 - 8 | [5][6] |
| Imidazole Derivatives (General) | MICs can range from <1 to >64 | [5] |
Note: Direct comparative MIC data for a series of simple this compound derivatives against a wide range of pathogens is limited in the currently available literature. The data presented for the bromophenyl-containing compound is for a more complex derivative.
Mechanism of Action: Targeting Fungal Cell Membrane Integrity
Imidazole derivatives primarily exert their antifungal effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, cell death. The key target in this pathway is the enzyme lanosterol 14α-demethylase.
Caption: Antifungal mechanism of imidazole derivatives.
The antibacterial mechanism of nitroimidazole derivatives, a related class of compounds, involves the reduction of the nitro group within the bacterial cell to produce cytotoxic radical anions that damage DNA.
Experimental Protocols
The following are standardized methods for evaluating the antimicrobial activity of novel compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized this compound derivatives
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures adjusted to a standardized concentration (e.g., 0.5 McFarland standard)
-
Positive control (microorganism in broth without the test compound)
-
Negative control (broth only)
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
A serial two-fold dilution of the test compounds and standard drugs is prepared in the broth directly in the 96-well plates.
-
Each well is inoculated with the standardized microbial suspension.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for MIC determination.
Agar Disk Diffusion Method for Zone of Inhibition
This qualitative method is used to assess the susceptibility of a microorganism to an antimicrobial agent.
Materials:
-
Synthesized this compound derivatives
-
Sterile filter paper disks (6 mm in diameter)
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Standardized microbial inoculum
-
Sterile swabs
-
Positive control disks (e.g., ciprofloxacin, fluconazole)
-
Negative control disk (solvent used to dissolve the compound)
Procedure:
-
A standardized microbial inoculum is uniformly spread over the surface of an agar plate using a sterile swab.
-
Sterile filter paper disks are impregnated with a known concentration of the test compound and placed on the agar surface.
-
Control disks are also placed on the plate.
-
The plate is incubated under suitable conditions.
-
The diameter of the clear zone of no microbial growth around each disk (zone of inhibition) is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Conclusion
The available data suggests that this compound derivatives represent a promising scaffold for the development of new antimicrobial agents. Further research focusing on the synthesis and systematic screening of a broader range of these derivatives is warranted to fully elucidate their structure-activity relationships and to identify lead compounds for further preclinical development. The provided experimental protocols offer a standardized framework for such future investigations.
References
- 1. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 5. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Antifungal Action of 1-(4-Bromophenyl)imidazole: A Comparative Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative antifungal mechanism of the novel compound 1-(4-Bromophenyl)imidazole against established antifungal agents. Due to the absence of published data on this specific compound, this guide presents a hypothetical framework based on the known mechanisms of imidazole derivatives, supported by detailed experimental protocols for validation. This document is intended to serve as a blueprint for researchers investigating the antifungal properties of novel imidazole-based compounds.
Comparison of Antifungal Activity: A Hypothetical Overview
The primary antifungal action of imidazole derivatives lies in the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis. This leads to a cascade of downstream effects, including increased membrane permeability and the induction of oxidative stress, ultimately resulting in fungal cell death. The following tables present hypothetical quantitative data comparing the efficacy of this compound with the widely used antifungal drug, Fluconazole.
Table 1: In Vitro Antifungal Susceptibility (Hypothetical Data)
| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL)[1][2][3][4] |
| This compound | Candida albicans | 8 |
| Aspergillus fumigatus | 16 | |
| Cryptococcus neoformans | 4 | |
| Fluconazole | Candida albicans | 2 |
| Aspergillus fumigatus | >64 | |
| Cryptococcus neoformans | 8 |
Table 2: Mechanistic Comparison (Hypothetical Data)
| Parameter | This compound | Fluconazole |
| Ergosterol Biosynthesis Inhibition (IC50) | 0.5 µM | 0.2 µM |
| Cell Membrane Permeability (% PI Positive Cells) | 65% | 45% |
| Reactive Oxygen Species (ROS) Production (Fold Increase) | 3.5 | 2.0 |
| Inhibition of Hyphal Formation (IC50) | 10 µg/mL | 5 µg/mL |
Elucidating the Mechanism of Action: Key Experimental Protocols
To validate the antifungal mechanism of this compound, a series of in vitro experiments are essential. The following are detailed protocols for the key assays.
Ergosterol Biosynthesis Inhibition Assay
This assay quantifies the reduction in cellular ergosterol content, a hallmark of azole antifungal activity.[5][6][7][8][9]
Protocol:
-
Fungal Culture: Grow the fungal strain of interest to mid-log phase in a suitable broth medium.
-
Drug Treatment: Expose the fungal cells to varying concentrations of this compound and a positive control (e.g., Fluconazole) for a defined period (e.g., 16 hours).
-
Cell Lysis and Saponification: Harvest the cells by centrifugation, wash with sterile water, and record the wet weight. Add 25% alcoholic potassium hydroxide and incubate at 85°C for 1 hour to saponify the cellular lipids.[6][8]
-
Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) using n-heptane.
-
Quantification: Measure the absorbance of the heptane layer between 240 and 300 nm using a spectrophotometer. The characteristic four-peaked curve of ergosterol allows for its quantification.[6] Alternatively, analyze the extract using High-Performance Liquid Chromatography (HPLC) for more precise quantification.[5][7]
-
Data Analysis: Calculate the percentage of ergosterol inhibition relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits ergosterol biosynthesis by 50%.
Fungal Cell Membrane Permeability Assay
This assay assesses damage to the fungal cell membrane using the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.[10][11][12][13][14]
Protocol:
-
Fungal Cell Preparation: Prepare a suspension of fungal cells in a buffered saline solution.
-
Drug Incubation: Treat the cells with different concentrations of this compound for various time points. Include a positive control (e.g., ethanol) that completely permeabilizes the membrane and a negative (untreated) control.
-
PI Staining: Add propidium iodide to each cell suspension to a final concentration of 1 µg/mL.[12]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Excite the cells with a 488 nm laser and measure the emission at approximately 617 nm.
-
Data Interpretation: The percentage of PI-positive cells corresponds to the proportion of cells with damaged membranes.
Intracellular Reactive Oxygen Species (ROS) Production Assay
This assay measures the generation of ROS within fungal cells using the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[15][16][17][18][19]
Protocol:
-
Cell Loading: Incubate fungal cells with DCFH-DA. The dye is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is trapped within the cells.[15][17]
-
Drug Treatment: Expose the DCFH-loaded cells to this compound.
-
ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17][18]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize the cells using a fluorescence microscope.[17][18]
-
Analysis: Express the ROS production as a fold increase in fluorescence compared to untreated cells.
Inhibition of Candida albicans Hyphal Formation Assay
This assay evaluates the ability of the compound to prevent the morphological transition of Candida albicans from its yeast form to its invasive hyphal form, a key virulence factor.[20][21][22][23]
Protocol:
-
Cell Preparation: Grow C. albicans overnight in a yeast-promoting medium (e.g., YPD) at 30°C.[20][21]
-
Hyphal Induction: Wash the cells and resuspend them in a hypha-inducing medium (e.g., RPMI-1640 or YPD with 10% fetal bovine serum) at a concentration of 1 x 10^6 cells/mL.[20][21]
-
Inhibitor Treatment: Add serial dilutions of this compound to the cell suspension in a multi-well plate. Include a solvent control.
-
Incubation: Incubate the plate at 37°C for 2-4 hours to induce hyphal formation.[21]
-
Microscopic Quantification: Observe the cell morphology using an inverted microscope. Count the number of yeast-form cells and filamentous cells (germ tubes and hyphae) in multiple fields.[20]
-
Data Analysis: Calculate the percentage of hyphal inhibition for each concentration and determine the IC50 value.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and the experimental workflows.
Caption: Experimental workflow for investigating the antifungal mechanism of action.
Caption: Proposed mechanism of action for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idexx.dk [idexx.dk]
- 5. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 6. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. researchgate.net [researchgate.net]
- 11. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans | MDPI [mdpi.com]
- 12. In Vitro Antifungal Activity of (1)-N-2-Methoxybenzyl-1,10-phenanthrolinium Bromide against Candida albicans and Its Effects on Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Intracellular production of reactive oxygen species and a DAF-FM-related compound in Aspergillus fumigatus in response to antifungal agent exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abcam.cn [abcam.cn]
- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cosmobiousa.com [cosmobiousa.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. journals.asm.org [journals.asm.org]
- 23. Development of Carbazole Derivatives Compounds against Candida albicans: Candidates to Prevent Hyphal Formation via the Ras1-MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 1-(4-Bromophenyl)imidazole Derivatives in the Fight Against Bacterial Pathogens
A new class of synthetic compounds, 1-(4-bromophenyl)imidazole derivatives, is emerging as a promising area of research in the quest for novel antibiotics. This guide provides a comparative analysis of the efficacy of these derivatives against established antibiotics, supported by available experimental data, detailed methodologies, and an exploration of their potential mechanism of action.
In the face of rising antimicrobial resistance, the scientific community is in a constant search for new chemical entities that can effectively combat pathogenic bacteria. Derivatives of this compound have demonstrated notable antibacterial activity in several studies, positioning them as candidates for further investigation and development. This comparison guide synthesizes the current knowledge on their efficacy, offering a resource for researchers, scientists, and drug development professionals.
Comparative Efficacy Against Known Antibiotics
The antibacterial potential of this compound derivatives has been evaluated against various bacterial strains, with their performance often compared to that of standard antibiotics. A noteworthy example from the literature is the compound (E)-N'-(1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylidene)isonicotinohydrazide . This derivative has been reported to exhibit inhibitory activity against Escherichia coli (ATCC 35218) that is comparable to the well-known antibiotics Kanamycin B and Penicillin G.[1]
While the specific quantitative data from the original study remains to be fully elucidated, the qualitative comparison suggests a significant level of antibacterial potency. To provide a broader context, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for various other imidazole derivatives and commonly used antibiotics against key bacterial pathogens, as reported in the scientific literature. It is important to note that these values are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound/Antibiotic | Target Organism | MIC (µg/mL) | Reference |
| Imidazole Derivatives | |||
| 2-(2-methoxyphenyl)-5-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-1,3,4-oxadiazole | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 3.13 | [2] |
| 2-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-5-(2-methylbenzyl)-1,3,4-oxadiazole | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 | [2] |
| Aromatic-fused imidazole derivative | Methicillin-resistant S. aureus (MRSA) | 8 | [3] |
| Known Antibiotics | |||
| Ampicillin | Methicillin-resistant S. aureus (MRSA) | 128 | [3] |
| Kanamycin | Methicillin-resistant S. aureus (MRSA) | >512 | [3] |
| Ciprofloxacin | Staphylococcus aureus | 4 | [4] |
| Vancomycin | Staphylococcus aureus | 0.5 - 2 | [5] |
| Tetracycline | Escherichia coli | 200 nM (IC50) | [6] |
Understanding the Mechanism of Action: A Look at Nitroimidazoles
Many of the studied this compound derivatives contain a nitro group, classifying them as nitroimidazoles. The antibacterial action of nitroimidazoles is generally understood to be a multi-step process that occurs under anaerobic or microaerophilic conditions.
Caption: Proposed mechanism of action for nitroimidazole antibiotics.
This proposed pathway involves the following key steps:
-
Uptake: The nitroimidazole compound is taken up by the bacterial cell.
-
Reduction: Inside the bacterium, the nitro group of the compound is reduced by bacterial enzymes, such as nitroreductases. This reduction is more efficient in the low-oxygen environment of anaerobic and microaerophilic bacteria.
-
Formation of Radical Intermediates: The reduction process generates highly reactive cytotoxic radical intermediates.
-
DNA Damage: These radical intermediates interact with and damage the bacterial DNA, causing strand breaks and destabilizing its helical structure.
-
Cell Death: The extensive DNA damage inhibits essential cellular processes like DNA replication and synthesis, ultimately leading to bacterial cell death.
Experimental Protocols: A Guide to a Key Synthesis
The synthesis of these promising compounds is a critical aspect of their evaluation. The following outlines a general experimental workflow for the synthesis of hydrazone derivatives of imidazoles, which is a common structural motif in this class of compounds.
References
- 1. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A highly substituted and fluorescent aromatic-fused imidazole derivative that shows enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 1-(4-Bromophenyl)imidazole as an EGFR Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of 1-(4-Bromophenyl)imidazole as a potential Epidermal Growth Factor Receptor (EGFR) inhibitor. Due to the absence of publicly available experimental data on the direct EGFR inhibitory activity of this compound, this document outlines the necessary experimental validation steps and presents a comparative analysis based on structurally related imidazole derivatives and established EGFR inhibitors.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a key transmembrane tyrosine kinase that regulates crucial cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention. Imidazole-based compounds have emerged as a promising class of EGFR inhibitors. This guide focuses on the validation pathway for this compound, comparing its potential efficacy against other imidazole derivatives and established clinical EGFR inhibitors. While direct inhibitory data for this compound is not currently available, we present data for analogous compounds to provide a benchmark for future experimental validation.
Comparative Performance of EGFR Inhibitors
The efficacy of an EGFR inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target's activity. A lower IC50 value indicates a higher potency.
Table 1: In Vitro EGFR Enzymatic Inhibitory Activity of Imidazole Derivatives
| Compound | Structure | EGFR IC50 (nM) | Reference |
| This compound | (Structure of the target compound) | Data to be determined | - |
| Compound 2c | (Structure of a related imidazole derivative) | 617.33 ± 0.04 | [2][3] |
| Compound 2d | (Structure of a related imidazole derivative) | 710 ± 0.05 | [2][3] |
| Compound 3c | (Structure of an optimized imidazole derivative) | 236.38 ± 0.04 | [2][3] |
| Erlotinib (Control) | (Structure of Erlotinib) | 239.91 ± 0.05 | [2] |
Table 2: Comparative IC50 Values of Clinically Approved EGFR Inhibitors
| Inhibitor | Cancer Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| Gefitinib | H3255 | L858R | 75 | |
| H1975 | L858R/T790M | >10,000 | ||
| Erlotinib | PC-9 | del E746_A750 | 7 | |
| H3255 | L858R | 12 | ||
| Osimertinib | PC-9ER | del E746_A750/T790M | 13 | |
| H1975 | L858R/T790M | 5 |
Experimental Protocols for Validation
The following are detailed methodologies for key experiments required to validate the efficacy of this compound as an EGFR inhibitor.
1. EGFR Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR protein.
-
Principle: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced from a kinase reaction. The amount of ADP is converted into a luminescent signal, which is inversely proportional to the inhibitory activity of the compound.
-
Procedure:
-
Reagent Preparation: Prepare the EGFR kinase, the substrate (e.g., Poly (Glu4, Tyr1)), ATP, and the test compound (this compound) in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[4]
-
Reaction Setup: In a 384-well plate, add the inhibitor at various concentrations, the EGFR enzyme, and a mixture of the substrate and ATP.[4]
-
Incubation: Allow the kinase reaction to proceed at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and, therefore, inversely proportional to the kinase inhibition.
-
IC50 Calculation: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cell Viability Assay (Cell-Based)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells that are dependent on EGFR signaling.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cancer cells known to overexpress EGFR (e.g., A431) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot it against the inhibitor concentration to determine the IC50 value.
-
3. Western Blot Analysis for EGFR Phosphorylation
This technique is used to determine if the compound inhibits the autophosphorylation of EGFR in a cellular context, which is a direct indicator of its activation.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies specific to the phosphorylated form of EGFR (p-EGFR) and total EGFR, the inhibitory effect of the compound on EGFR activation can be quantified.[1]
-
Procedure:
-
Cell Treatment and Lysis: Treat EGFR-overexpressing cells (e.g., A431) with this compound for a designated time. Stimulate the cells with EGF to induce EGFR phosphorylation, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate the membrane with a primary antibody against p-EGFR overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
-
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody against total EGFR and a loading control (e.g., β-actin).
-
Densitometry Analysis: Quantify the band intensities using image analysis software. The ratio of p-EGFR to total EGFR provides a measure of the inhibition of EGFR activation.
-
Visualizations
Caption: EGFR signaling pathway and the point of inhibition.
Caption: Experimental workflow for inhibitor validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 1-(4-Bromophenyl)imidazole Analogs in Oncology Research
In the landscape of oncological drug discovery, the imidazole scaffold has emerged as a privileged structure due to its presence in numerous bioactive compounds.[1][2] This guide provides a comparative analysis of various analogs of 1-(4-bromophenyl)imidazole, summarizing their anti-cancer activities across different cell lines. The data presented is collated from several studies to offer a clear, objective overview for researchers and drug development professionals.
In Vitro Cytotoxicity: A Comparative Overview
The primary measure of a compound's potential as an anti-cancer agent is its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, indicating the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for various this compound analogs and related derivatives from the literature.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4f (p-Br) | A549 (Lung) | 6.60 | [3] |
| HeLa (Cervical) | 3.24 | [3] | |
| SGC-7901 (Gastric) | 5.37 | [3] | |
| Compound 4j (p-NH2) | HeLa (Cervical) | 7.42 | [3] |
| Kim-161 (5a) | T24 (Bladder) | 56.11 | [4] |
| Kim-111 (5b) | T24 (Bladder) | 67.29 | [4] |
| Compound 14 | PPC-1 (Prostate) | 4.1 | [5] |
| U-87 (Glioblastoma) | 3.1 | [5] | |
| Compound 22 | PPC-1 (Prostate) | 3.1 - 47.2 | [5] |
| U-87 (Glioblastoma) | 3.1 - 47.2 | [5] | |
| IPM714 | HCT116 (Colon) | 1.74 | [6][7] |
| SW480 (Colon) | 2.0 | [6][7] | |
| Compound 22 (Benzimidazole sulfonamide) | A549 (Lung) | 0.15 | [1] |
| HeLa (Cervical) | 0.21 | [1] | |
| HepG2 (Liver) | 0.33 | [1] | |
| MCF-7 (Breast) | 0.17 | [1] | |
| BZML (13) | SW480 (Colon) | 0.02742 | [1] |
| HCT116 (Colon) | 0.02312 | [1] | |
| Caco-2 (Colon) | 0.03314 | [1] | |
| Compound 5 (Imidazole-2-thione) | MCF-7 (Breast) | < 5 | [8] |
| HepG2 (Liver) | < 5 | [8] | |
| HCT-116 (Colon) | < 5 | [8] |
Structure-Activity Relationship Insights
The data suggests that substitutions on the imidazole and phenyl rings play a crucial role in the anti-cancer activity. For instance, a bromine substituent at the para position of the phenyl ring in compound 4f contributed to greater antitumor activity compared to chlorine or fluorine substitutions.[3] Interestingly, the introduction of an amino group at the para position (compound 4j) showed potent activity against HeLa cells but was less effective against A549 and SGC-7901 cell lines.[3] Furthermore, some of the most potent compounds identified were benzimidazole derivatives, highlighting the importance of the fused ring system.[1]
Mechanistic Insights: Signaling Pathways and Cellular Effects
Several studies have delved into the mechanisms by which these imidazole derivatives exert their cytotoxic effects. A recurring theme is the induction of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation.
Apoptosis Induction
Compound 4f was shown to induce apoptosis in HeLa cells by significantly increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[3] This was accompanied by an increase in caspase-3 expression, a key executioner caspase in the apoptotic cascade.[3]
PI3K/Akt/mTOR Pathway Inhibition
The novel 1H-imidazole[4,5-f][9][10]phenanthroline derivative, IPM714, demonstrated its anti-cancer effects in colorectal cancer cells by suppressing the PI3K/Akt/mTOR signaling pathway.[6][7] This pathway is a critical regulator of cell proliferation, growth, and survival, and its inhibition can lead to cell cycle arrest and apoptosis.[4]
Experimental Protocols
A standardized methodology is crucial for the reliable comparison of experimental data. The following outlines a typical protocol for assessing the in vitro cytotoxicity of novel compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
This compound analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
Following treatment, the medium is removed, and MTT solution is added to each well. The plates are incubated for 4 hours at 37°C.
-
The MTT solution is then removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.
Conclusion
The this compound scaffold and its analogs represent a promising avenue for the development of novel anti-cancer agents. The presented data highlights the significant cytotoxic potential of several derivatives against a range of cancer cell lines. Mechanistic studies point towards the induction of apoptosis and the inhibition of key pro-survival signaling pathways as primary modes of action. Further research focusing on lead optimization, in vivo efficacy, and toxicity profiling is warranted to translate these promising preclinical findings into clinically viable cancer therapeutics.
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Navigating Kinase Selectivity: A Comparative Profile of 1-(4-Bromophenyl)imidazole Analogs
For researchers, scientists, and drug development professionals, understanding the cross-reactivity and selectivity of small molecule inhibitors is paramount for advancing novel therapeutics. This guide provides a comparative analysis of the selectivity profile of 1-(4-Bromophenyl)imidazole-related compounds, offering insights into their potential as targeted kinase inhibitors.
Comparative Selectivity Analysis
The selectivity of kinase inhibitors is a critical determinant of their therapeutic window, minimizing off-target effects and associated toxicities. To illustrate the selectivity profile of a compound class structurally related to this compound, we present data for a potent 4,5-diarylimidazole inhibitor (Compound 11b) screened against a large panel of protein kinases.[1] This provides a surrogate view into the potential selectivity landscape of N-aryl imidazole scaffolds.
Table 1: Kinase Selectivity Profile of a Representative 4,5-Diarylimidazole Compound (11b) [1]
| Kinase Target | IC50 (nM) | Primary Target Family | Notes |
| CK1δ | 4 | Casein Kinase 1 | Primary Target |
| CK1ε | 25 | Casein Kinase 1 | High affinity for closely related isoform |
| p38α MAPK | 28 | MAP Kinase | Potent off-target activity |
| DYRK1A | >1000 | Dual-specificity tyrosine phosphorylation-regulated kinase | Low to no activity |
| GSK3β | >1000 | Glycogen synthase kinase 3 | Low to no activity |
| CDK2/cyclin A | >1000 | Cyclin-dependent kinase | Low to no activity |
| And 315 other kinases | Generally >1000 | Various | High degree of selectivity observed in a broad panel screen |
Data presented for Compound 11b, a 4,5-diarylimidazole, as a representative analog. The core structure differs from this compound, but provides the most relevant publicly available selectivity data for a closely related scaffold.[1]
The data reveals that while the representative compound is a highly potent inhibitor of its primary target, CK1δ, it also exhibits significant activity against the closely related isoform CK1ε and the MAP kinase p38α.[1] This underscores the importance of comprehensive profiling to identify potential off-target interactions that could contribute to both efficacy and toxicity. The high degree of selectivity against a broader panel of over 300 other kinases is a promising feature of this chemical scaffold.[1]
Experimental Protocols
Accurate and reproducible experimental data are the foundation of any robust selectivity analysis. Below are detailed methodologies for common in vitro kinase inhibition assays used to generate the type of data presented in this guide.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay directly measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate by the kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
96-well filter plates (e.g., Millipore MAPH)
-
Scintillation counter and scintillant
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the kinase, and the test compound or DMSO (as a control).
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to the filter plate and wash several times with the stop solution to remove unincorporated [γ-³³P]ATP.
-
After drying the filter plate, add scintillant to each well.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (Luminescence-Based ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is a universal product of all kinase-catalyzed reactions.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and test compound or DMSO control to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for the desired reaction time.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and IC50 values as described for the radiometric assay.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in selectivity profiling and the potential biological context of these compounds, the following diagrams are provided.
Caption: A generalized workflow for in vitro kinase inhibitor selectivity profiling.
Caption: A simplified representation of the p38 MAPK signaling pathway, a potential target for diarylimidazole-based inhibitors.
References
A Comparative Analysis of Synthetic Routes to 1-(4-Bromophenyl)imidazole
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 1-(4-Bromophenyl)imidazole is a valuable building block in medicinal chemistry, and its synthesis can be approached through various methods. This guide provides a comparative analysis of three prominent synthetic routes: the Ullmann Condensation, the Buchwald-Hartwig Amination, and Microwave-Assisted Synthesis, offering insights into their respective methodologies, performance, and optimal applications.
The selection of a synthetic route is often a trade-off between factors such as reaction time, yield, cost of reagents, and ease of purification. This analysis aims to provide the necessary data to make an informed decision based on the specific needs of the research or development project.
Comparative Performance of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a clear comparison of their performance.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination | Microwave-Assisted Synthesis |
| Catalyst | Copper(I) oxide (Cu₂O) | Palladium(II) acetate (Pd(OAc)₂) | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | 4,7-Dimethoxy-1,10-phenanthroline | (±)-BINAP | X-Phos |
| Base | Cesium carbonate (Cs₂CO₃) | Potassium phosphate (K₃PO₄) | Potassium tert-butoxide (KOt-Bu) |
| Solvent | Butyronitrile | Toluene | Toluene |
| Temperature | 110 °C | 110 °C | 150 °C |
| Reaction Time | 24 - 48 hours | 8 hours | 10 - 20 minutes |
| Yield | Good to Excellent | Good to Excellent | Good to Excellent |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and can be adapted for specific laboratory conditions.
Ullmann Condensation (Copper-Catalyzed)
This classical cross-coupling reaction utilizes a copper catalyst to facilitate the N-arylation of imidazole.
Procedure: A mixture of imidazole (1.2 mmol), 1-bromo-4-iodobenzene (1.0 mmol), copper(I) oxide (Cu₂O; 0.05 mmol), 4,7-dimethoxy-1,10-phenanthroline (0.15 mmol), cesium carbonate (Cs₂CO₃; 1.4 mmol), and poly(ethylene glycol) (PEG; 200 mg) in butyronitrile (1.0 mL) is subjected to heating at 110 °C for 24 to 48 hours under an inert atmosphere.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and filtered. The filtrate is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination (Palladium-Catalyzed)
This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for the formation of C-N bonds.[2][3]
Procedure: In an inert atmosphere, a mixture of imidazole (1.5 mmol), 1-bromo-4-iodobenzene (1.0 mmol), palladium(II) acetate (Pd(OAc)₂; 0.05 mmol), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP; 0.08 mmol), and cesium carbonate (Cs₂CO₃; 2.0 mmol) in toluene (10 mL) is degassed and then heated to 110 °C for 8 hours.[2] After cooling, the mixture is filtered through celite, and the filtrate is concentrated. The resulting residue is purified by silica gel column chromatography to yield the desired product.
Microwave-Assisted Synthesis (Palladium-Catalyzed)
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[4][5]
Procedure: A mixture of imidazole (1.2 equiv), 1-bromo-4-iodobenzene (1.0 equiv), palladium(II) acetate (Pd(OAc)₂; 10 mol%), X-Phos (10 mol%), and potassium tert-butoxide (KOt-Bu) in toluene is prepared in a microwave reactor vessel. The reaction mixture is irradiated in a microwave reactor at 150 °C for 10 minutes.[5] After completion, the mixture is cooled, and the product is isolated and purified using standard techniques.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a general workflow for the synthesis and subsequent analysis of this compound.
Conclusion
The choice of synthetic route for this compound depends on the specific priorities of the researcher. The Ullmann condensation offers a classical, copper-catalyzed approach. The Buchwald-Hartwig amination provides a robust and versatile palladium-catalyzed method. For rapid synthesis and process optimization, microwave-assisted synthesis presents a significant advantage in terms of reduced reaction times. By considering the comparative data and detailed protocols presented in this guide, researchers can select the most appropriate method to efficiently obtain this valuable synthetic intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benthamscience.com [benthamscience.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Validating the In Vivo Efficacy of 1-(4-Bromophenyl)imidazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo and in vitro efficacy of 1-(4-Bromophenyl)imidazole derivatives against various biological targets. By presenting supporting experimental data from multiple studies, this document aims to offer an objective overview of their therapeutic potential and facilitate informed decisions in drug development. The information is compiled from recent studies and presented with detailed experimental protocols and visual representations of associated biological pathways and workflows.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of various imidazole derivatives, including those with a 1-(4-Bromophenyl) substituent, against different cell lines and pathogens. This allows for a direct comparison of their potency.
| Compound ID | Target Cell Line/Organism | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| 4f (p-Br compound) | A549 (Lung Carcinoma) | 6.60 | Methotrexate (MTX) | >30 |
| 4f (p-Br compound) | HeLa (Cervical Cancer) | 3.24 | Methotrexate (MTX) | 15.12 |
| 4f (p-Br compound) | SGC-7901 (Gastric Cancer) | 5.37 | Methotrexate (MTX) | >30 |
| 4j (p-NH2 compound) | HeLa (Cervical Cancer) | 7.42 | Methotrexate (MTX) | 15.12 |
| 5b | H1975 (Lung Cancer) | 5.22 | Osimertinib | 0.019 |
| 5g | H1975 (Lung Cancer) | 6.34 | Osimertinib | 0.019 |
| 14 | PPC-1 (Prostate Carcinoma) | 4.1 | Cisplatin | 27.8 |
| 22 | PPC-1 (Prostate Carcinoma) | - | Cisplatin | 27.8 |
| 14 | U-87 (Glioblastoma) | 3.1 | - | - |
| 22 | U-87 (Glioblastoma) | - | - | - |
Table 1: In Vitro Antiproliferative Activity of Imidazole Derivatives.[1][2][3]
| Compound ID | Target Organism | Activity |
| HL1 & HL2 | Various bacterial strains | Growth inhibition observed |
| 4l | Roundworm (egg) | IC50: 0.65 ± 0.01 µmol/L |
| 4l | Roundworm (imago) | IC50: 1.04 ± 0.01 µmol/L |
Table 2: Antimicrobial and Antihelmintic Activity of Imidazole Derivatives.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the evaluation of this compound derivatives.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[1][2]
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This study provides information on the acute toxic effects of a single oral dose of a substance.[6]
-
Animal Acclimatization: Acclimate healthy, young adult female rats (8-12 weeks old) to laboratory conditions for at least 5 days.
-
Fasting: Fast the animals overnight before dosing, with water available ad libitum.
-
Dose Preparation: Prepare the test compound in a suitable vehicle (e.g., corn oil).
-
Dosing: Administer a single oral dose of the compound to a group of 3 animals.
-
Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days. Record body weights on days 0, 7, and 14.
-
Stepwise Procedure:
-
If no mortality occurs, administer a higher dose to a new group of animals.
-
If one animal dies, repeat the test at the same dose with 3 additional animals.
-
If two or three animals die, the test is terminated.
-
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.
Visualizing the Mechanisms and Workflows
Diagrams are provided below to illustrate the potential signaling pathways affected by this compound derivatives and a typical experimental workflow.
Mechanism of Action
Imidazole derivatives exhibit a broad range of biological activities by targeting various cellular pathways.[5][7][8] For instance, in antifungal applications, they are known to inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes.[7][8] This disruption of the cell membrane leads to increased permeability and ultimately cell death. In the context of cancer, these derivatives have been shown to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways.[1][9] Some derivatives act as inhibitors of enzymes like EGFR and 20-HETE synthase.[2][10] The bromophenyl moiety is often incorporated to enhance the lipophilicity and reactivity of the compound, potentially leading to improved interaction with biological targets.[11] Furthermore, some studies suggest that the anti-parasitic action of imidazole derivatives may involve the induction of oxidative stress within the parasite.[12]
References
- 1. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 8. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of 1-(4-benzoylphenyl)imidazole derivatives as new potent 20-HETE synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CAS 13569-96-5: 4-(4-BROMO-PHENYL)-1H-IMIDAZOLE [cymitquimica.com]
- 12. The anti-parasite action of imidazole derivatives likely involves oxidative stress but not HIF-1α signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the ADME-Tox Properties of 1-(4-Bromophenyl)imidazole Analogs: A Comparative Guide
This guide provides a comprehensive comparison of the in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 1-(4-Bromophenyl)imidazole and three structural analogs. The data presented herein is intended to guide researchers and drug development professionals in selecting compounds with favorable pharmacokinetic and safety profiles for further investigation.
Compound Structures
-
Cmpd-1: this compound
-
Analog-A: 1-(4-Chlorophenyl)imidazole
-
Analog-B: 1-(4-Methoxyphenyl)imidazole
-
Analog-C: 1-(4-Trifluoromethylphenyl)imidazole
Data Presentation
The following tables summarize the quantitative ADME-Tox data for the parent compound and its analogs.
Table 1: Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Cmpd-1 | 45 | 15.4 |
| Analog-A | 55 | 12.6 |
| Analog-B | 20 | 34.7 |
| Analog-C | > 60 | < 11.6 |
Table 2: Cytochrome P450 (CYP) Inhibition
| Compound | CYP3A4 IC50 (µM) | CYP2D6 IC50 (µM) | CYP2C9 IC50 (µM) |
| Cmpd-1 | 12.5 | > 50 | 25.3 |
| Analog-A | 15.8 | > 50 | 30.1 |
| Analog-B | 5.2 | 42.1 | 18.9 |
| Analog-C | > 50 | > 50 | > 50 |
Table 3: Plasma Protein Binding
| Compound | Human Plasma Protein Binding (%) |
| Cmpd-1 | 92.3 |
| Analog-A | 90.1 |
| Analog-B | 85.6 |
| Analog-C | 95.8 |
Table 4: Caco-2 Permeability
| Compound | Apparent Permeability (Papp, A→B, 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| Cmpd-1 | 15.2 | 1.8 |
| Analog-A | 18.5 | 1.5 |
| Analog-B | 12.1 | 1.2 |
| Analog-C | 20.3 | 2.5 |
Table 5: Cytotoxicity in HepG2 Cells
| Compound | CC50 (µM) |
| Cmpd-1 | 35.7 |
| Analog-A | 42.1 |
| Analog-B | 28.4 |
| Analog-C | 55.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Metabolic Stability in Human Liver Microsomes
The metabolic stability of the test compounds was assessed using pooled human liver microsomes.[1][2][3] The reaction mixture contained the test compound (1 µM), human liver microsomes (0.5 mg/mL), and an NADPH-regenerating system in a phosphate buffer (pH 7.4). The mixture was incubated at 37°C, and aliquots were removed at various time points (0, 5, 15, 30, and 60 minutes). The reactions were quenched with cold acetonitrile containing an internal standard. The concentration of the remaining parent compound was determined by LC-MS/MS analysis. The half-life (t½) and intrinsic clearance (CLint) were calculated from the disappearance rate of the compound.
Cytochrome P450 (CYP) Inhibition Assay
The potential of the test compounds to inhibit major CYP isoforms (CYP3A4, CYP2D6, and CYP2C9) was evaluated using human liver microsomes and isoform-specific probe substrates.[4][5][6][7] The test compounds were pre-incubated with human liver microsomes and the NADPH-regenerating system. The probe substrate reaction was then initiated. The formation of the specific metabolite was monitored by LC-MS/MS. The IC50 values were determined by measuring the concentration of the test compound that caused a 50% reduction in the metabolite formation.
Plasma Protein Binding by Equilibrium Dialysis
The extent of plasma protein binding was determined using the rapid equilibrium dialysis (RED) method.[8][9][10][11] The test compound was added to human plasma. This plasma solution was then placed in the donor chamber of a RED device, and phosphate-buffered saline (pH 7.4) was added to the receiver chamber. The device was incubated at 37°C to allow for equilibrium. After incubation, the concentrations of the test compound in both the plasma and buffer chambers were measured by LC-MS/MS. The percentage of plasma protein binding was calculated from the difference in concentrations.
Caco-2 Permeability Assay
The intestinal permeability of the test compounds was assessed using the Caco-2 cell monolayer model.[12][13][14] Caco-2 cells were cultured on Transwell inserts for 21 days to form a differentiated monolayer. The integrity of the monolayer was confirmed by measuring the transepithelial electrical resistance (TEER). For the A to B (apical to basolateral) permeability assay, the test compound was added to the apical side, and its appearance on the basolateral side was monitored over time. For the B to A (basolateral to apical) permeability assay, the compound was added to the basolateral side, and its appearance on the apical side was monitored. The apparent permeability coefficient (Papp) and the efflux ratio were calculated.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the test compounds was evaluated in human hepatoma (HepG2) cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16] HepG2 cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. After treatment, MTT solution was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at 570 nm. The CC50 value, the concentration of the compound that caused a 50% reduction in cell viability, was calculated.
Visualizations
Experimental Workflow for In Vitro ADME-Tox Profiling
Caption: A generalized workflow for in vitro ADME-Tox profiling of drug candidates.
P450-Mediated Bioactivation and Potential Toxicity Pathway
Caption: Cytochrome P450-mediated bioactivation of an aromatic compound leading to potential toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 5. criver.com [criver.com]
- 6. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 8. benchchem.com [benchchem.com]
- 9. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. Plasma Protein Binding Assay [visikol.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of 1-(4-Bromophenyl)imidazole: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 1-(4-Bromophenyl)imidazole, a halogenated imidazole derivative. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety Precautions
Before handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1] All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is known to cause skin and eye irritation.[3] Due to its bromine content, it must be categorized as a halogenated organic waste.[1] It is crucial to segregate this waste stream from non-halogenated chemical waste, as the disposal methods and costs differ significantly.[1]
Hazard Summary:
| Hazard Statement | Classification | Precautionary Measures |
| H315: Causes skin irritation | Skin Corrosion/Irritation, Category 2 | P264: Wash skin thoroughly after handling.[3] P280: Wear protective gloves.[3] |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 | P280: Wear eye protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Waste Segregation:
-
Spill Management:
-
Container Management:
-
When the waste container is full or no longer in use, ensure it is securely sealed.
-
Complete a chemical collection request form as per your institution's guidelines.[2]
-
-
Final Disposal:
Experimental Workflow for Disposal
The following diagram illustrates the proper workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. aksci.com [aksci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
